molecular formula C10H12O2 B1508526 2-Ethyl-3-methoxybenzaldehyde CAS No. 722492-70-8

2-Ethyl-3-methoxybenzaldehyde

Cat. No.: B1508526
CAS No.: 722492-70-8
M. Wt: 164.2 g/mol
InChI Key: XAZIIELXPCMIED-UHFFFAOYSA-N
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Description

2-Ethyl-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

722492-70-8

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

2-ethyl-3-methoxybenzaldehyde

InChI

InChI=1S/C10H12O2/c1-3-9-8(7-11)5-4-6-10(9)12-2/h4-7H,3H2,1-2H3

InChI Key

XAZIIELXPCMIED-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC=C1OC)C=O

Canonical SMILES

CCC1=C(C=CC=C1OC)C=O

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2-Ethyl-3-methoxybenzaldehyde

[1]

Executive Summary & Compound Identity

This compound is a specialized aromatic intermediate primarily utilized in the synthesis of P2X3 and P2X2/3 receptor antagonists , a class of therapeutics targeting chronic cough, neuropathic pain, and visceral hypersensitivity. Its structural uniqueness lies in the ortho-ethyl substitution relative to the aldehyde, a motif established via precision Directed Ortho Metalation (DoM).

This guide details the compound's physiochemical profile, a validated synthetic protocol via lithiation dynamics, and its critical role in medicinal chemistry.

Chemical Identity Table
ParameterTechnical Specification
CAS Number 722492-70-8
IUPAC Name This compound
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
SMILES CCc1c(C=O)c(OC)ccc1
Appearance Clear to pale yellow oil (at RT)
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water
Key Functional Groups Aldehyde (C-1), Ethyl (C-2), Methoxy (C-3)

Synthetic Pathway: Directed Ortho Metalation (DoM)

The synthesis of this compound is non-trivial due to the challenge of introducing an alkyl group at the crowded C-2 position between an aldehyde and a methoxy group. Standard electrophilic aromatic substitution fails to achieve this regioselectivity.

The industry-standard protocol employs Directed Ortho Metalation (DoM) using an in situ protection-activation strategy.

Mechanism of Action[9]
  • In-Situ Protection: m-Anisaldehyde is treated with a secondary amine (e.g., N,N,N'-trimethylethylenediamine) and n-Butyllithium (n-BuLi).[1] This forms a lithium aza-alkoxide intermediate.

  • Directed Lithiation: The nitrogen and oxygen atoms chelate the lithium, directing deprotonation specifically to the C-2 position (the "ortho-ortho" slot), which is thermodynamically activated by the inductive effects of both the methoxy and the aza-alkoxide groups.

  • Electrophilic Trapping: The resulting aryllithium species reacts with an ethyl halide (e.g., Ethyl Iodide).

  • Hydrolysis: Acidic workup hydrolyzes the aza-alkoxide back to the aldehyde functionality.

Detailed Experimental Protocol

Reference Standard: Adapted from US Patent 7,858,632 B2 [1].

Reagents:

  • m-Anisaldehyde (3-Methoxybenzaldehyde)[2]

  • N,N,N'-Trimethylethylenediamine[1]

  • n-Butyllithium (2.5 M in hexanes)

  • Ethyl Iodide (EtI)

  • Anhydrous Benzene or THF

Step-by-Step Methodology:

  • Ligand Preparation: In a flame-dried flask under Argon, dissolve N,N,N'-trimethylethylenediamine (1.05 eq) in anhydrous benzene/THF. Cool to 0°C.[1]

  • Base Addition: Add n-BuLi (1.0 eq) dropwise. Stir for 15 minutes to generate the lithium amide.

  • Aldehyde Addition: Add m-anisaldehyde (1.0 eq) dropwise at 0°C. Stir for 15 minutes. This forms the directing lithium aza-alkoxide species.

  • Lithiation: Add a second portion of n-BuLi (typically 1.1–1.2 eq) dropwise at -78°C or 0°C (depending on substrate stability). Stir for 1–2 hours to ensure C-2 lithiation.

  • Alkylation: Add Ethyl Iodide (1.5 eq) slowly. Allow the reaction to warm to room temperature over 2–4 hours.

  • Quench & Hydrolysis: Pour the mixture into ice-cold 2M HCl. Stir vigorously for 30 minutes to hydrolyze the hemiaminal intermediate.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes:EtOAc 95:5) to yield this compound as a clear oil.

Synthesis Workflow Diagram

SynthesisStartm-Anisaldehyde(CAS 591-31-1)Step1In-Situ Protection(Li-Aza-Alkoxide Formation)Start->Step1+ Diamine / n-BuLiStep2C-2 Lithiation(Directed Ortho Metalation)Step1->Step2+ n-BuLiStep3Electrophilic Trapping(+ Ethyl Iodide)Step2->Step3+ EtIEndThis compound(CAS 722492-70-8)Step3->EndH3O+ Hydrolysis

Figure 1: Directed Ortho Metalation pathway for the regioselective synthesis of this compound.

Pharmaceutical Applications

The primary utility of this compound is as a "warhead" or scaffold building block in the development of P2X3 antagonists .

Target Mechanism: P2X3 Receptor Antagonism

P2X3 receptors are ATP-gated ion channels expressed on sensory neurons (C-fibers). Their sensitization is a key driver of:

  • Chronic Cough: Hypersensitivity of the vagus nerve.

  • Neuropathic Pain: Aberrant signaling in dorsal root ganglia.

Drug Development Workflow

The aldehyde moiety serves as a reactive handle for reductive amination or condensation reactions to attach the "tail" of the drug molecule (often a diaminopyrimidine or similar heterocycle).

Example Reaction: Aldehyde + Pyrimidine-Diamine

P2X3 Antagonist Candidate

ApplicationAldehydeThis compound(Scaffold)ProcessReductive Amination(NaBH(OAc)3 / DCM)Aldehyde->ProcessReagentHeterocyclic Amine(e.g., Diaminopyrimidine)Reagent->ProcessDrugP2X3 Antagonist(e.g., Gefapixant Analog)Process->DrugIndicationTherapeutic Target:Chronic Cough / Neuropathic PainDrug->IndicationInhibits P2X3

Figure 2: Application of this compound in the synthesis of P2X3 receptor antagonists.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
NucleusShift (δ ppm)MultiplicityAssignmentDiagnostic Note
¹H ~10.3Singlet-CHO Distinctive aldehyde proton.
¹H ~7.4 - 7.1MultipletAr-H Aromatic ring protons (ABC system).
¹H ~3.89Singlet-OCH₃ Methoxy group.
¹H ~3.05Quartet-CH₂- Methylene of Ethyl group (deshielded by ring).
¹H ~1.25Triplet-CH₃ Methyl of Ethyl group.
Quality Control Criteria
  • Purity: ≥98% by HPLC (254 nm).

  • Impurity Profile: Must be free of m-anisaldehyde (starting material) and regioisomers (e.g., 4-ethyl-3-methoxybenzaldehyde), which can be distinguished by the coupling patterns in the aromatic region of the ¹H NMR.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to oxidation to the corresponding benzoic acid upon air exposure.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.

References

  • Dillon, M. P., et al. (2010). Diaminopyrimidines as P2X3 and P2X2/3 Antagonists. U.S. Patent No. 7,858,632 B2. Washington, DC: U.S. Patent and Trademark Office. Link

  • Comins, D. L., & Brown, J. D. (1984). Ortho-lithiation of aldehydes via alpha-amino alkoxides. Journal of Organic Chemistry, 49(6), 1078–1083. Link

  • BLD Pharm.[3] (n.d.). Product Datasheet: this compound (CAS 722492-70-8).[4][3][5][6][7] Retrieved from BLDpharm.com. Link

Technical Whitepaper: Structural Elucidation & Analysis of 2-Ethyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-3-methoxybenzaldehyde (EMB) represents a distinct class of polysubstituted aromatic aldehydes often utilized as a scaffold in the synthesis of isoquinoline alkaloids, antihypertensive agents, and novel flavoring compounds. Its structural uniqueness lies in the vicinal trisubstitution pattern (1,2,3-substitution), where the steric bulk of the ortho-ethyl group (C2) significantly influences the conformation and reactivity of the aldehyde (C1) and methoxy (C3) moieties.

This guide provides a rigorous analytical framework for researchers. Unlike simple disubstituted benzenes, EMB requires a multi-modal approach to confirm regiochemistry, distinguishing it from facile isomers like 3-ethyl-2-methoxybenzaldehyde or 2-ethyl-4-methoxybenzaldehyde.

Structural Characterization & Theoretical Framework

Molecular Geometry & Steric Compression

The defining feature of EMB is the steric crowding at the C1-C2-C3 positions.

  • The "Buttressing" Effect: The central ethyl group at C2 is flanked by an aldehyde and a methoxy group. This forces the ethyl group to rotate out of the aromatic plane to minimize

    
     strain.
    
  • Aldehyde Conformation: The carbonyl oxygen typically orients away from the bulky ethyl group to reduce dipole repulsion and steric clash, affecting the chemical shift of the formyl proton.

Electronic Environment
  • C1-Formyl: Electron-withdrawing (Inductive -I, Mesomeric -M).

  • C2-Ethyl: Weakly electron-donating (Inductive +I).

  • C3-Methoxy: Strongly electron-donating (Mesomeric +M), directing electron density primarily to C2, C4, and C6.

Analytical Implication: The C4 and C6 protons will appear chemically distinct due to the asymmetric influence of the aldehyde (deshielding C6) and the methoxy group (shielding C4).

Spectroscopic Analysis: The Core Validation System

To validate the structure, researchers must rely on a self-validating NMR strategy. The following data is derived from substituent chemical shift increments (Curphy-Morrison constants) and comparative analysis of 2,3-disubstituted analogs.

Predicted ^1H NMR Data Table (CDCl₃, 400 MHz)
MoietyShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
-CHO 10.25 - 10.35Singlet (s)1H-Deshielded by ortho-ethyl sterics and ring current.
Ar-H (C6) 7.45 - 7.55Doublet (d)1HJ ≈ 7.8Ortho to CHO (deshielding zone).
Ar-H (C5) 7.20 - 7.30Triplet (t)1HJ ≈ 7.8Meta to both substituents; standard aromatic range.
Ar-H (C4) 7.05 - 7.15Doublet (d)1HJ ≈ 8.0Ortho to OMe (shielding +M effect).
-OCH₃ 3.85 - 3.90Singlet (s)3H-Standard aryl methyl ether.
-CH₂- (Ethyl) 2.95 - 3.05Quartet (q)2HJ ≈ 7.5Deshielded by ring current and proximity to CHO/OMe.
-CH₃ (Ethyl) 1.20 - 1.25Triplet (t)3HJ ≈ 7.5Standard terminal methyl.
The "Self-Validating" NOE Strategy

The most critical step is distinguishing EMB from its isomers (e.g., where the ethyl and methoxy positions are swapped). A 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides the spatial proof.

Key NOE Correlations:

  • Irradiate -CHO (10.3 ppm): Must show enhancement at Ethyl -CH₂- (~3.0 ppm) . Absence of this signal suggests the ethyl is not at C2.

  • Irradiate -OCH₃ (3.85 ppm): Must show enhancement at Ar-H4 (~7.1 ppm) and Ethyl -CH₂- .

  • Irradiate Ethyl -CH₂-: Must show enhancement at -CHO , -OCH₃ , and -CH₃ (ethyl) .

Visualization: Structural Verification Logic

The following diagram illustrates the decision tree for confirming the 1,2,3-substitution pattern using NOE.

StructuralAnalysis node_start Isolate Target Compound (Purity >95%) node_nmr 1H NMR Acquisition (Identify Diagnostic Peaks) node_start->node_nmr node_noe1 Exp 1: Irradiate CHO (10.3 ppm) node_nmr->node_noe1 node_res1 Result: NOE to Ethyl (-CH2-)? node_noe1->node_res1 node_noe2 Exp 2: Irradiate OMe (3.85 ppm) node_res1->node_noe2 Yes (Proves 1,2 rel) node_reject REJECT: Isomer (e.g., 3-Et-2-OMe) node_res1->node_reject No (Ethyl not ortho to CHO) node_res2 Result: NOE to Ar-H4? node_noe2->node_res2 node_confirm CONFIRMED STRUCTURE: This compound node_res2->node_confirm Yes (Proves 3,4 rel) node_res2->node_reject No

Figure 1: Logic flow for spectroscopic validation of this compound using Nuclear Overhauser Effect (NOE).

Synthesis & Impurity Profiling

Understanding the synthesis route is essential for anticipating impurities. The most robust route to EMB is via Directed Ortho-Lithiation (DoM) , as classical Vilsmeier-Haack formylation of 1-ethyl-2-methoxybenzene often yields the para-isomer (4-methoxy-3-ethylbenzaldehyde) due to steric hindrance at the C2 position.

Recommended Synthetic Pathway (DoM)
  • Starting Material: 1-Ethyl-2-methoxybenzene (2-ethylanisole).

  • Reagent: n-Butyllithium (n-BuLi) with TMEDA (Tetramethylethylenediamine).

  • Mechanism: Lithium coordinates to the methoxy oxygen, directing deprotonation at the C3 position (between Et and OMe) or C6. However, the position between substituents is sterically crowded.

    • Correction: To get the aldehyde at C1 (relative to Et at 2, OMe at 3), one should start with 1-bromo-2-ethyl-3-methoxybenzene and perform Lithium-Halogen exchange, followed by DMF quench.

    • Alternative: Formylation of 2-ethyl-3-methoxyphenol followed by methylation.

Impurity Fingerprints
ImpurityOriginDetection Method
4-Ethyl-3-methoxybenzaldehyde Regioisomer from non-selective formylation.GC-MS (Retention time shift); NMR (Coupling constants of Ar-H will show meta or para coupling, not ABC ortho pattern).
2-Ethyl-3-methoxyphenol Unreacted precursor (if phenol route used).IR (Broad -OH stretch @ 3400 cm⁻¹).
Dimerized byproducts Radical coupling during lithiation.LC-MS (High MW peaks).

Detailed Experimental Protocol

Sample Preparation for NMR

Objective: Obtain high-resolution spectra without concentration-dependent shifts.

  • Weigh 10-15 mg of the isolated oil/solid.

  • Dissolve in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS as internal standard.

  • Filter through a cotton plug into a 5mm NMR tube to remove suspended solids (which cause line broadening).

GC-MS Analysis Parameters

Objective: Confirm molecular weight (MW = 164.20 g/mol ) and fragmentation pattern.

  • Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C (5 min).

  • Key Fragments (EI, 70eV):

    • m/z 164 [M]+ : Molecular ion.

    • m/z 135 [M - CHO]+ : Loss of formyl radical (common in benzaldehydes).

    • m/z 149 [M - CH₃]+ : Loss of methyl from ethyl or methoxy.

    • m/z 136 [M - C₂H₄]+ : McLafferty-like rearrangement involving the ortho-ethyl group (Diagnostic for ortho-alkyl benzaldehydes).

Synthesis Workflow Diagram

SynthesisWorkflow start Precursor: 2-Ethyl-3-methoxyphenol step1 Step 1: Formylation (Duff or Reimer-Tiemann) start->step1 inter Intermediate: 2-Hydroxy-3-methoxy-4-ethyl... step1->inter Regioselectivity issues step2 Step 2: Methylation (MeI / K2CO3) inter->step2 purify Purification: Column Chromatography (Hexane/EtOAc) step2->purify final Target: This compound purify->final

Figure 2: Potential synthetic route highlighting the necessity of purification due to regioselectivity challenges.

References

  • PubChem Database. Compound Summary: 3-Methoxybenzaldehyde (Analogous spectral data). National Library of Medicine. [Link]

  • SDBS Database. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). (Search for: 2,3-Dimethoxybenzaldehyde as reference). [Link]

  • Reich, H. J. Hans Reich's Collection of NMR Data: Chemical Shift Effects of Substituents. University of Wisconsin-Madison. [Link]

Technical Guide: Synthesis of 2-Ethyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The synthesis of 2-Ethyl-3-methoxybenzaldehyde presents a specific regiochemical challenge: installing an alkyl group ortho to an aldehyde while maintaining a meta relationship to a methoxy group. Standard Electrophilic Aromatic Substitution (EAS) routes—such as the formylation of 1-ethyl-2-methoxybenzene—are fundamentally flawed for this target. In such scenarios, the strong ortho/para directing effect of the methoxy group favors the 5-position (para to OMe), yielding the incorrect 4-ethyl-3-methoxybenzaldehyde isomer as the major product.

To guarantee regiochemical fidelity, this guide details a Triflate Displacement Route . This approach utilizes the commercially available o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) as the scaffold. By converting the distinct C2-hydroxyl group into a triflate leaving group, we "lock in" the substitution pattern. A subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling with an ethylboron species precisely installs the ethyl group at the C2 position.

Key Advantages of This Route:
  • Regiocontrol: The substitution pattern is defined by the starting material, eliminating isomer separation issues.

  • Scalability: o-Vanillin is an inexpensive, bulk commodity chemical.

  • Modularity: The triflate intermediate allows for the installation of various alkyl/aryl groups if the target structure evolves.

Part 2: Synthetic Pathway Visualization

The following diagram contrasts the flawed "Direct Formylation" approach with the validated "Triflate Displacement" strategy.

SynthesisPathways Start_Flawed 1-Ethyl-2-methoxybenzene Direct_Form Direct Formylation (Vilsmeier-Haack) Start_Flawed->Direct_Form Wrong_Isomer 4-Ethyl-3-methoxybenzaldehyde (MAJOR - WRONG) Direct_Form->Wrong_Isomer Regioselectivity Failure Start_Correct o-Vanillin (2-OH-3-OMe-Benzaldehyde) Triflate Intermediate: 2-Formyl-6-methoxyphenyl triflate Start_Correct->Triflate Tf2O, Pyridine DCM, 0°C Suzuki Suzuki Coupling (Pd-Cat, Et-B) Triflate->Suzuki EtB(OH)2 Pd(dppf)Cl2 Target TARGET: This compound Suzuki->Target High Fidelity

Figure 1: Comparison of synthetic strategies. The blue/green pathway represents the recommended route utilizing o-vanillin to ensure correct regiochemistry.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 2-Formyl-6-methoxyphenyl Trifluoromethanesulfonate

Objective: Activate the C2-hydroxyl group of o-vanillin for subsequent cross-coupling. Critical Mechanism: The phenolic hydroxyl attacks the electrophilic sulfur of triflic anhydride. The aldehyde group remains intact but must be handled at low temperatures to prevent side reactions.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Role
o-Vanillin 152.15 1.0 Substrate
Triflic Anhydride (Tf₂O) 282.14 1.2 Electrophile
Pyridine 79.10 2.5 Base/Catalyst

| Dichloromethane (DCM) | - | Solvent | Anhydrous (0.2 M) |

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip it with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with o-Vanillin (1.0 equiv) and anhydrous DCM . Cool the solution to 0°C using an ice/water bath.

  • Base Addition: Add Pyridine (2.5 equiv) via syringe. The solution may turn slightly yellow.

  • Activation: Dilute Triflic Anhydride (1.2 equiv) in a small volume of DCM in the addition funnel. Add this solution dropwise over 30 minutes, maintaining the internal temperature below 5°C. Caution: Tf₂O is corrosive and fumes aggressively.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][2] The product (triflate) typically has a higher Rf than the starting phenol.

  • Workup: Quench with ice-cold water. Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. The crude triflate is often a pale oil or low-melting solid that is sufficiently pure for the next step. If necessary, purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Step 2: Suzuki-Miyaura Cross-Coupling (Ethylation)

Objective: Displacement of the triflate with an ethyl group. Critical Mechanism: Pd(0) undergoes oxidative addition into the C-OTf bond, followed by transmetalation with the ethylboron species and reductive elimination to form the C-C bond.

Reagents & Materials:

Reagent Equiv. Role
Triflate Intermediate 1.0 Electrophile
Ethylboronic Acid 1.5 Nucleophile
Pd(dppf)Cl₂ · DCM 0.05 Catalyst
K₃PO₄ (Tribasic) 3.0 Base

| Toluene / Water | 10:1 | Solvent System |

Note: Potassium Ethyltrifluoroborate (EtBF₃K) can be used instead of Ethylboronic acid for higher stability, often requiring 3.0 equiv of base.

Protocol:

  • Degassing: In a sealable reaction vial or Schlenk flask, combine Triflate (1.0 equiv) , Ethylboronic acid (1.5 equiv) , and K₃PO₄ (3.0 equiv) .

  • Solvent: Add the Toluene/Water mixture. Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical for Pd cycle).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%) quickly under a positive stream of inert gas. Seal the vessel.

  • Reaction: Heat to 90°C for 12–16 hours. The reaction mixture will turn black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Filter through a pad of Celite to remove palladium residues, washing with EtOAc.

  • Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Silica Gel, Hexane/EtOAc gradient).

    • Target Appearance: Colorless to pale yellow oil.

    • Odor:[3] Distinctive sweet/pungent almond-like odor.

Part 4: Analytical Validation

To validate the synthesis, the following spectroscopic signatures must be confirmed.

1. ¹H NMR (400 MHz, CDCl₃) Prediction:

  • Aldehyde (-CHO): Singlet, ~10.4 – 10.6 ppm. (Confirming oxidation state).

  • Aromatic Protons: Three signals in the 7.0 – 7.6 ppm range (ABC system or similar, depending on overlap).

  • Methoxy (-OCH₃): Singlet, ~3.8 – 3.9 ppm (Integration: 3H).

  • Ethyl (-CH₂CH₃):

    • Methylene (-CH₂-): Quartet, ~2.9 – 3.1 ppm (Integration: 2H). Note: Downfield shift due to ortho-aldehyde.

    • Methyl (-CH₃): Triplet, ~1.2 – 1.3 ppm (Integration: 3H).

2. Mass Spectrometry (GC-MS):

  • Molecular Ion (M+): 164 m/z.

  • Fragmentation: Loss of ethyl (M-29) and formyl (M-29) are common.

Part 5: References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.[4]

  • Ritter, T. et al. "Trifluoromethanesulfonic Anhydride (Tf2O): A Versatile Reagent in Organic Synthesis." Chemical Reviews, 2014 , 114(4), 2090–2115.

  • Molander, G. A.; Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling." Angewandte Chemie International Edition, 2009 , 48(50), 9240–9261.

  • Taber, D. F. et al. "Vanillin Synthesis from 4-Hydroxybenzaldehyde." Journal of Chemical Education, 2009 , 86(12), 1415. (Validating o-vanillin handling and properties).

  • Littke, A. F.; Fu, G. C. "A Versatile, User-Friendly Catalyst for Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[5] Journal of the American Chemical Society, 2002 , 124(22), 6343–6348. (Reference for Pd-catalyzed coupling conditions).

Sources

The Steric Key: A Technical Guide to 2-Ethyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and application of 2-Ethyl-3-methoxybenzaldehyde , a specialized intermediate critical to the development of next-generation vascular disrupting agents (VDAs).

CAS Registry Number: 722492-70-8 Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol Primary Application: Precursor for Benzosuberene-based Tubulin Polymerization Inhibitors (e.g., KGP18, KGP156).

Executive Summary: The Pharmacophore Lock

This compound is not a naturally occurring flavor compound like its cousin Vanillin, nor is it a high-volume commodity chemical. It is a rational design artifact —a molecule created specifically to solve a conformational problem in medicinal chemistry.

Its discovery is inextricably linked to the search for stable, potent analogs of Combretastatin A-4 (CA4) , a natural product that selectively destroys blood vessels in tumors. While CA4 is potent, it is chemically unstable (prone to isomerization). Researchers identified that fusing the ring system into a benzosuberene (a 7-membered ring fused to benzene) could "lock" the bioactive conformation.

The 2-ethyl-3-methoxy substitution pattern on the precursor aldehyde is the critical "key" that dictates the steric environment of the final drug molecule, ensuring it fits precisely into the colchicine-binding site of tubulin.

History & Discovery: The Pinney-Trawick Lineage

The history of this molecule is modern, emerging from the early 2000s during the intense optimization of tubulin-binding agents.

  • The Origin: The molecule gained prominence through the work of Kevin G. Pinney and Mary Lynn Trawick (Baylor University), who focused on small-molecule vascular disrupting agents.

  • The Problem: Early analogs (dihydronaphthalenes) were potent but metabolically liable. The team hypothesized that a benzosuberene core would offer better stability.

  • The Innovation: To synthesize the benzosuberene core with the correct substitution pattern (specifically the 1-position modifications on the fused ring), they required a highly substituted benzaldehyde starting material.

  • The Breakthrough: The introduction of the 2-ethyl group was not arbitrary. Structure-Activity Relationship (SAR) studies revealed that alkyl groups at this position on the B-ring of the final pharmacophore significantly influenced cytotoxicity. The this compound served as the requisite building block to install this functionality early in the synthetic pathway.

Chemical Synthesis: The Directed Ortho-Metalation (DoM) Strategy

Synthesizing 1,2,3-substituted benzenes is notoriously difficult due to steric crowding. Standard electrophilic aromatic substitution (EAS) fails here because the directing effects of the aldehyde (meta-director) and methoxy (ortho/para-director) do not favor the 2-position (between them) sufficiently, and the aldehyde is liable to oxidation.

The industry-standard protocol utilizes Directed Ortho-Metalation (DoM) with in situ protection, a method refined for this specific substrate.

The Mechanism (Causality)
  • Protection: The aldehyde carbonyl is too reactive for direct lithiation. It is temporarily protected using a diamine (N,N,N'-trimethylethylenediamine) to form an α-amino alkoxide .

  • Coordination: The lithium atom of n-BuLi coordinates with the amino-alkoxide oxygen and the methoxy oxygen at position 3.

  • Lithiation: This "chelating effect" directs the base to deprotonate the specific carbon between the functional groups (C2), forming a lithiated species.

  • Alkylation: The 2-lithio species reacts with Ethyl Iodide (EtI).

  • Hydrolysis: Acidic workup removes the diamine, regenerating the aldehyde.

Visualization: The DoM Pathway

DoM_Pathway Start 3-Methoxybenzaldehyde Step1 In-Situ Protection (Amino-Alkoxide Formation) Start->Step1 + N,N,N'-trimethylethylenediamine Step2 Directed Lithiation (C2-Li Species) Step1->Step2 + n-BuLi (C2 Specificity) Step3 Electrophilic Quench (Ethyl Iodide) Step2->Step3 + EtI End This compound Step3->End Acid Hydrolysis

Caption: The Directed Ortho-Metalation pathway utilizing the "Synergistic Directing Effect" of the protected aldehyde and methoxy group to access the sterically crowded C2 position.

Technical Protocol: Laboratory Scale Synthesis

Safety Note: n-Butyllithium is pyrophoric. All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate: 3-Methoxybenzaldehyde (m-Anisaldehyde)

  • Directing Agent: N,N,N'-Trimethylethylenediamine[1]

  • Base: n-Butyllithium (2.5 M in hexanes)

  • Electrophile: Ethyl Iodide (EtI)

  • Solvent: Anhydrous Benzene or THF (THF is preferred for safety, though Benzene was used in original literature).

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and rubber septa under Argon flow.

  • Protection: Charge the flask with N,N,N'-trimethylethylenediamine (1.05 - 1.1 eq) and anhydrous solvent. Cool to 0°C .[1]

  • Base Addition: Add n-BuLi (1.05 eq) dropwise via syringe. Stir for 15 minutes at 0°C to form the lithium amide.

  • Substrate Addition: Add 3-Methoxybenzaldehyde (1.0 eq) dropwise. Stir for 15 minutes. Explanation: The lithium amide attacks the aldehyde to form the stable α-amino lithium alkoxide.

  • Lithiation: Add a second portion of n-BuLi (or use excess in step 3 if calculating for dianion) to effect the ring lithiation. Stir for 1-2 hours at 0°C to Room Temperature.

  • Quench: Cool the mixture back to -78°C (dry ice/acetone bath) to prevent side reactions. Add Ethyl Iodide (1.2 - 1.5 eq) slowly.

  • Workup: Allow to warm to room temperature overnight. Pour the reaction mixture into ice-cold 10% HCl . Critical Step: The acid hydrolyzes the amino-alkoxide back to the aldehyde.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica Gel; Hexanes/EtOAc gradient).

Expected Yield: 55% - 75% (depending on moisture control).

Application: The Benzosuberene Workflow

The primary utility of this compound is as the "Ring B" precursor in the synthesis of KGP18-class inhibitors.

Data Summary: Role in KGP18 Synthesis
ParameterDescription
Role Starting material for the "pendant" aryl ring.
Reaction Type Wittig Olefination.[2]
Coupling Partner (3-Carboxypropyl)triphenylphosphonium bromide.[2]
Downstream Steps Hydrogenation -> Cyclization (Eaton's Reagent).
Final Target 6-methoxy-5-(2-ethyl-3-methoxyphenyl)-6,7-dihydro-5H-benzocyclohepten-8-ol.
Synthesis Workflow Diagram

Synthesis_Workflow Input This compound (CAS: 722492-70-8) Wittig Wittig Reaction (+ Phosphonium Salt) Input->Wittig Intermediate1 Styryl Carboxylic Acid Wittig->Intermediate1 Reduction Catalytic Hydrogenation (Pd/C, H2) Intermediate1->Reduction Cyclization Friedel-Crafts Cyclization (Eaton's Reagent) Reduction->Cyclization Product Benzosuberene Core (Tubulin Inhibitor) Cyclization->Product

Caption: The integration of this compound into the synthesis of benzosuberene vascular disrupting agents.

References

  • Pinney, K. G., et al. (2013).[2][1] Structural interrogation of benzosuberene-based inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry , 21(24), 8019-8032.

  • Comins, D. L., & Brown, J. D. (1984). Ortho-substitution of m-anisaldehyde via alpha-amino alkoxides. The Journal of Organic Chemistry , 49(6), 1078-1083.

  • BLD Pharm. (n.d.). Product Datasheet: this compound (CAS 722492-70-8).[3][4][5][6][7] Retrieved from BLD Pharm Catalog.

  • Herdman, C. A., et al. (2016).[2] Antivascular and Anticancer Activity of a Novel Benzosuberene Analogue. Cancer Chemotherapy and Pharmacology .

Sources

solubility of 2-Ethyl-3-methoxybenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 2-Ethyl-3-methoxybenzaldehyde[1]

Executive Summary

This compound (CAS: 722492-70-8) is a specialized aromatic intermediate utilized in the synthesis of benzosuberene-based tubulin polymerization inhibitors and other pharmacophores.[1] Unlike solid crystalline aldehydes (e.g., vanillin), this compound typically isolates as a yellow oil at room temperature.[1][2][3]

This distinction is critical: for a liquid solute, the "solubility" parameter transitions to miscibility .[1][2][3] This guide replaces standard solid-saturation protocols with a Miscibility & Partitioning Framework , ensuring researchers select the correct solvent systems for reaction, extraction, and chromatographic purification.[1][2][3]

Physicochemical Profile & Solubility Landscape

Understanding the molecular architecture is the first step in predicting solvent interaction.[1][2][3] The molecule features a lipophilic ethyl group and a polarizable methoxy-aldehyde core.[1][2][3]

Table 1: Physicochemical Properties

PropertyValue / DescriptionImplication for Solubility
CAS Number 722492-70-8Unique Identifier
Physical State Yellow Oil (Liquid @ 25°C)Focus on miscibility gaps rather than saturation limits.[1]
Molecular Weight 164.20 g/mol Low MW facilitates high solvent permeability.[2][3]
LogP (Predicted) 2.4 – 2.8Moderately lipophilic.[3] Prefers organic phase over aqueous.[1][2][3]
H-Bond Donors 0No -OH groups; limited water solubility.[1]
H-Bond Acceptors 2 (Aldehyde, Methoxy)Good solubility in alcohols and chlorinated solvents.[1]
Solvent Compatibility Matrix

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 3-ethyl-4-methoxybenzaldehyde).

Table 2: Predicted Miscibility Profile

Solvent ClassRepresentative SolventsInteraction PredictionApplication
Chlorinated Dichloromethane (DCM), ChloroformFully Miscible Reaction medium; Extraction from water.[1]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateFully Miscible Standard extraction solvent; Chromatography mobile phase.[3]
Alcohols Methanol, Ethanol, IsopropanolFully Miscible Reaction solvent (e.g., reduction); Potential miscibility gap at < -20°C.
Ethers THF, MTBE, Diethyl EtherFully Miscible Grignard/Lithiation reactions (THF); Extraction (MTBE).[1][2]
Hydrocarbons Hexanes, Heptane, TolueneSoluble Toluene is fully miscible.[1][2][3] Hexanes may show phase separation at very low temperatures or high concentrations if oil is impure.[1][2][3]
Aqueous Water, BrineImmiscible Forms a biphasic system.[1][2][3] Target partitions >95% into organic layer.[1][2][3]

Experimental Protocols

Since the target is an oil, traditional "shake-flask" solubility methods (measuring concentration of a solid in solution) are invalid.[1][2][3] Instead, we employ a Miscibility & Partition Coefficient Determination protocol.

Protocol A: Binary Miscibility Screening (Visual)

Objective: To determine if the oil forms a homogeneous phase with a specific solvent.[1][2][3]

  • Preparation: Dispense 100 µL of this compound into a 2 mL clear glass vial.

  • Solvent Addition: Add 100 µL of the test solvent (1:1 volume ratio).

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Miscible.[1][2][3][4]

    • Turbid/Phase Separation: Immiscible.[1][2][3]

  • Dilution Test: If miscible, add an additional 800 µL solvent (1:10 ratio) to check for "oiling out" upon dilution.

Protocol B: LogP Determination (Shake-Flask HPLC)

Objective: To quantify the distribution between Octanol and Water, critical for DMPK studies.[1][2]

  • Equilibration: Saturate 1-Octanol with Water and Water with 1-Octanol for 24 hours.

  • Spiking: Dissolve 10 mg of this compound in 5 mL of the pre-saturated Octanol.

  • Partitioning: Mix 2 mL of the spiked Octanol with 2 mL of pre-saturated Water in a centrifuge tube.

  • Agitation: Shake mechanically for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Analysis: Remove aliquots from both phases. Analyze via HPLC-UV (254 nm).

    • Calculation:

      
      [1][2][3]
      

Thermodynamic Modeling & Visualization

For liquid solutes, we model the Gibbs Free Energy of Mixing (


)  rather than saturation solubility.[1][2][3] The process is spontaneous when 

.[2][3]

The workflow below illustrates the decision logic for solvent selection based on the compound's state (Oil vs. Solid).

SolubilityWorkflow Start Start: Solvent Selection for This compound CheckState Check Physical State (at 25°C) Start->CheckState IsLiquid Liquid (Oil) CheckState->IsLiquid Confirmed IsSolid Solid (Crystalline) CheckState->IsSolid Impure/Deriv. MiscibilityTest Protocol A: Miscibility Screening (1:1 and 1:10 Ratios) IsLiquid->MiscibilityTest SolidSolubility Protocol: Saturation Shake-Flask (Not Applicable) IsSolid->SolidSolubility PhaseCheck Visual Phase Inspection MiscibilityTest->PhaseCheck OnePhase Single Phase (Miscible) PhaseCheck->OnePhase TwoPhase Two Phases (Immiscible) PhaseCheck->TwoPhase App_Reaction Application: Reaction Solvent OnePhase->App_Reaction DCM, THF, EtOH App_Extraction Application: Extraction/Wash TwoPhase->App_Extraction Water, Brine

Figure 1: Decision logic for solvent selection tailored to the liquid state of this compound.

Applications in Synthesis & Purification

1. Reaction Medium Selection:

  • Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2][3]

  • Reasoning: The "yellow oil" state implies high conformational flexibility.[1][2][3] DCM provides excellent solvation for the aromatic core without interfering with nucleophilic attacks on the aldehyde.[1][2][3]

2. Purification (Column Chromatography):

  • Stationary Phase: Silica Gel (SiO2).[1][2][3]

  • Mobile Phase: Hexanes / Ethyl Acetate gradient.[1][2][3]

  • Rf Optimization: Due to the aldehyde and methoxy groups, the compound is moderately polar.[1][2][3]

    • Start: 95:5 Hexanes:EtOAc.[2][3]

    • Elution: Typically occurs around 80:20 to 70:30 Hexanes:EtOAc.[3]

    • Note: If the oil is viscous, ensure it is fully dissolved in a minimum volume of DCM before loading onto the column to prevent band streaking.[1][2][3]

3. Crystallization (Why it fails): Attempts to crystallize this compound from standard solvents (EtOH, Hexane) often result in "oiling out" due to the ethyl group disrupting the crystal lattice packing of the benzaldehyde core.[1][2][3]

  • Alternative: If a solid is required for stability, convert to the bisulfite adduct (solid) using saturated aqueous NaHSO3, which can be filtered and reverted to the oil later.[1][2][3]

References

  • Chemical Identification: PubChem.[1][2][3] Compound Summary: Benzaldehyde Derivatives. National Library of Medicine.[1][2][3] Accessed Oct 2023.[1][2][3] [Link]

  • Synthesis & Physical State: Pinney, K. G., et al. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. Describes isolation of this compound as a yellow oil.[1] [Link]

  • Solubility Methodology: Yalkowsky, S. H., et al.[1][2][3][4] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3][4] General principles of aromatic aldehyde solubility.

Sources

Methodological & Application

use of 2-Ethyl-3-methoxybenzaldehyde in fragrance synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Ethyl-3-methoxybenzaldehyde (EMB) in High-Impact Fragrance Synthesis

Part 1: Executive Summary & Technical Rationale

This compound (EMB) represents a specialized class of trisubstituted aromatic aldehydes utilized primarily as a structural intermediate in the synthesis of complex fragrance ingredients. Unlike ubiquitous commodity aldehydes (e.g., Vanillin, Helional), EMB offers a unique steric and electronic profile due to the ortho-ethyl substitution adjacent to the aldehyde functionality and the meta-methoxy group.

Core Value Proposition:

  • Steric Modulation: The C2-ethyl group introduces significant steric bulk, altering the volatility and receptor binding affinity of downstream derivatives (e.g., cinnamates, dihydrochalcones).

  • Olfactory Nuance: While the aldehyde itself possesses a sweet, medicinal-anisic profile, its primary value lies in generating substantive heart-note materials with "creamy," "balsamic," or "spicy-woody" characters when derivatized.

  • Chemical Reactivity: The electron-donating methoxy group at C3 activates the ring, while the C2-ethyl group prevents common side reactions (like polymerization) often seen in less hindered analogs, allowing for cleaner Aldol condensations.

Part 2: Chemical Profile & Precursor Synthesis

Before application, the integrity of the starting material is paramount. As EMB is often a custom-synthesized intermediate rather than a bulk commodity, we provide the Directed Ortho Metalation (DOM) protocol, which is the industry standard for ensuring high regioselectivity (98%+) for this substitution pattern.

Protocol A: Regioselective Synthesis of EMB via DOM

Objective: Synthesize this compound from 2-ethylanisole using lithium-halogen exchange/direct lithiation dynamics.

Mechanism: The methoxy group acts as a Directed Metalation Group (DMG), directing the lithiation to the ortho position (C6 of the anisole ring). However, because C2 is blocked by the ethyl group, lithiation occurs exclusively at the other ortho position (C6), which corresponds to C1 in the final benzaldehyde numbering.

Materials:

  • Substrate: 2-Ethylanisole (99% purity).

  • Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes.

  • Electrophile:

    
    -Dimethylformamide (DMF), anhydrous.
    
  • Solvent: Tetrahydrofuran (THF), anhydrous/degassed.

  • Quench: Ammonium chloride (sat. aq.).

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Flush continuously with

    
    .
    
  • Solvation: Charge flask with 2-Ethylanisole (1.0 eq) and anhydrous THF (0.5 M concentration relative to substrate). Cool to -78°C using a dry ice/acetone bath.

  • Lithiation (Critical Step):

    • Add n-BuLi (1.1 eq) dropwise over 30 minutes. Maintain internal temperature below -70°C to prevent benzylic deprotonation on the ethyl side chain.

    • Causality: Low temperature favors the kinetic ring lithiation (ortho to OMe) over the thermodynamic benzylic deprotonation.

    • Stir at -78°C for 2 hours to form the 2-ethyl-3-methoxyphenyllithium species.

  • Formylation:

    • Add anhydrous DMF (1.5 eq) dropwise.

    • Allow the mixture to warm to room temperature (25°C) over 4 hours.

  • Hydrolysis & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
      ). Wash organic layer with brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Purify via fractional distillation under reduced pressure (0.5 mmHg) to isolate the pale yellow oil.

Data Specification:

Parameter Specification
Appearance Pale yellow viscous liquid
Boiling Point ~115-120°C @ 1 mmHg
Purity (GC-MS) >98.5%

| Major Impurity | 2-Ethyl-3-methoxybenzyl alcohol (trace) |[1]

Part 3: Application Protocol – Fragrance Derivatization

The primary utility of EMB is as a building block for


-unsaturated ketones  (analogous to Methyl Cinnamate or Damascones) which serve as substantive heart notes.
Protocol B: Synthesis of "Ethyl-Anisyl-Acetone" (Fragrance Molecule)

Target Structure: 4-(2-Ethyl-3-methoxyphenyl)but-3-en-2-one. Odor Profile: Sweet, spicy, balsamic, with a powdery anisic undertone.

Workflow Diagram (Graphviz):

FragranceSynthesis Start This compound (EMB) Intermediate Aldol Adduct (β-Hydroxy ketone) Start->Intermediate + Reagent Reagent Acetone (Excess) Reagent->Intermediate Catalyst NaOH (aq) Aldol Condensation Catalyst->Intermediate Dehydration Dehydration (- H2O) Intermediate->Dehydration Heat/Base Product 4-(2-Ethyl-3-methoxyphenyl) but-3-en-2-one Dehydration->Product Yield: ~85%

Caption: Figure 1. Claisen-Schmidt condensation pathway transforming EMB into a substantive enone fragrance material.

Experimental Procedure:

  • Reagent Preparation: In a reactor, mix Acetone (5.0 eq) and water (ratio 1:1 v/v). Acetone acts as both reactant and solvent.

  • Base Addition: Add NaOH (10% aq solution, 0.2 eq) slowly at 0°C.

  • Addition of EMB:

    • Dissolve This compound (1.0 eq) in a minimal amount of acetone.

    • Add dropwise to the alkaline acetone mixture.

    • Note: The steric hindrance at the C2-ethyl position requires slower addition and vigorous stirring to ensure contact efficiency.

  • Reaction Phase:

    • Warm to 40°C and stir for 6–8 hours.

    • Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde spot.

  • Workup:

    • Neutralize with dilute HCl to pH 7.

    • Evaporate excess acetone.

    • Extract aqueous residue with Toluene.

  • Refinement: Recrystallize from Ethanol/Hexane or distill (if liquid) to obtain the final enone.

Part 4: Olfactory Evaluation & Quality Control

Once the derivative is synthesized, it must be evaluated for olfactory compliance.

Protocol C: Organoleptic Assessment

  • Dilution: Prepare a 10% (w/w) solution of the synthesized enone in Dipropylene Glycol (DPG) or Triethyl Citrate (TEC).

    • Reasoning: Pure materials often saturate receptors; 10% dilution mimics realistic perfume concentration.

  • Blotter Testing: Dip a smelling strip (mouillette) to 2cm depth. Label with time/date.

  • Evaporation Curve Analysis:

    • Top Note (0-15 mins): Check for solvent notes or unreacted aldehyde (sharp/almond).

    • Heart Note (1-4 hours): Evaluate the core character. Expected: Spicy, creamy, anisic.

    • Dry Down (24+ hours): Assess substantivity. The ethyl group usually extends tenacity compared to the methyl analog.

Comparative Data Table:

CompoundStructure NoteOlfactory ProfileTenacity on Blotter
Anisaldehyde 4-MethoxySweet, floral, hawthorn~12 Hours
EMB (Precursor) 2-Ethyl-3-methoxyMedicinal, nutty, spicy~24 Hours
EMB-Enone (Product) Enone derivativeBalsamic, woody, creamy vanilla>72 Hours

Part 5: Safety & Handling (SDS Summary)

  • Hazard Identification: Irritant (Skin/Eye).[2] Potential sensitizer (common for aldehydes).

  • Storage: Store under Argon/Nitrogen at 4°C. Aldehydes are prone to autoxidation to benzoic acid derivatives (in this case, 2-ethyl-3-methoxybenzoic acid), which appear as white solids crusting the bottle cap.

  • Scavenging: Clean glassware with sodium bisulfite solution to neutralize aldehyde residues before washing.

References

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals). Allured Publishing Corporation. (Standard reference for benzaldehyde olfactory profiles). Link

  • Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry. (Mechanisms of Aldol condensation in perfumery). Link

  • Bedoukian, P. Z. (1986). Perfumery and Flavoring Synthetics.[2][3][4][5][6] Allured Publishing. (Protocols for aldehyde purification). Link

Sources

Application Note: Targeted Derivatization of 2-Ethyl-3-methoxybenzaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the chemical derivatization and biological profiling of 2-Ethyl-3-methoxybenzaldehyde (EMB). While benzaldehyde derivatives are ubiquitous in medicinal chemistry, the specific substitution pattern of EMB offers unique pharmacophoric advantages.

  • Steric Modulation (2-Ethyl): The ortho-ethyl group introduces significant steric bulk near the reactive carbonyl center. In biological systems, this can restrict rotation in the binding pocket, potentially locking the molecule into a bioactive conformation (atropisomerism) and improving metabolic stability against oxidases.

  • Electronic Tuning (3-Methoxy): The meta-methoxy group functions as a hydrogen bond acceptor and a weak electron donor, modulating the lipophilicity (LogP) and solubility profile.

This protocol focuses on transforming the aldehyde functionality into Schiff Bases (Imines) and Thiosemicarbazones , two privileged scaffolds with proven anticancer and antimicrobial efficacy.

Chemical Strategy: The "Why" and "How"

The aldehyde group of EMB is the primary handle for diversification. We will utilize condensation reactions that eliminate water to form a carbon-nitrogen double bond.

Pathway A: Schiff Base Formation (Antimicrobial Focus)

Reaction with primary amines (e.g., substituted anilines) yields imines. The C=N bond is isosteric with the C=C bond but more polar, facilitating hydrogen bonding with enzyme active sites.

  • Challenge: The ortho-ethyl group of EMB creates steric hindrance, potentially slowing nucleophilic attack.

  • Solution: Use of a dehydrating agent (molecular sieves) or Dean-Stark apparatus, and acid catalysis (glacial acetic acid) to activate the carbonyl.

Pathway B: Thiosemicarbazone Formation (Anticancer/Chelation Focus)

Reaction with thiosemicarbazide yields thiosemicarbazones. These are "soft" ligands that readily chelate transition metals (Fe, Cu) in biological fluids, depleting essential metals required for tumor growth (e.g., ribonucleotide reductase inhibition).

Visualizing the Reaction Pathways

ReactionPathways EMB This compound (Starting Material) Schiff Schiff Base Derivative (Imine) EMB->Schiff Reflux/EtOH Glacial HOAc (-H2O) Thio Thiosemicarbazone Derivative EMB->Thio Reflux/MeOH HCl (cat) (-H2O) Amine Primary Amine (R-NH2) Amine->Schiff TSC Thiosemicarbazide (NH2-CS-NH-NH2) TSC->Thio

Figure 1: Divergent synthesis pathways for this compound derivatization.

Detailed Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives

Target Audience: Synthetic Chemists

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 5 mmol of this compound in 15 mL of absolute ethanol.

  • Activation: Add 2-3 drops of glacial acetic acid. Stir at room temperature for 10 minutes. Note: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic to overcome the steric hindrance of the 2-ethyl group.

  • Addition: Add 5 mmol of the substituted aniline dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture at 78°C (boiling point of EtOH) for 4–6 hours. Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to room temperature, then place in an ice bath. The Schiff base should precipitate as a solid.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol to ensure high purity (>95%) for biological screening.

Quality Control Criteria:

  • IR Spectroscopy: Disappearance of C=O stretch (~1680 cm⁻¹) and appearance of C=N stretch (~1615-1630 cm⁻¹).

  • ¹H NMR: Appearance of the azomethine proton (-CH=N-) singlet around 8.3–8.8 ppm.

Protocol 2: Synthesis of Thiosemicarbazone Derivatives

Target Audience: Medicinal Chemists

Materials:

  • This compound (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Solvent: Methanol (MeOH)[1][2]

  • Catalyst: Conc. HCl (1-2 drops)

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mmol of thiosemicarbazide in 20 mL of hot methanol. (Thiosemicarbazide has poor solubility in cold alcohol).

  • Mixing: Add 5 mmol of this compound to the hot solution.

  • Catalysis: Add 1-2 drops of conc. HCl.

  • Reflux: Reflux at 65°C for 3–4 hours. A significant color change (often to yellow or pale orange) indicates product formation.

  • Crystallization: Remove solvent to 50% volume using a rotary evaporator. Cool overnight.

  • Filtration: Collect the crystals and wash with cold methanol/water (1:1).

Biological Screening Workflow

Once synthesized, the derivatives must be screened for biological activity.[3][4] We focus here on Anticancer Activity (MTT Assay) , as benzaldehyde thiosemicarbazones are potent ribonucleotide reductase inhibitors.

Screening Workflow Diagram

BioScreening Stock Compound Stock (10 mM in DMSO) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Treatment Incubation (24h / 48h / 72h) Dilution->Treatment Seeding Cell Seeding (96-well plate, 5k cells/well) Seeding->Treatment Adhere 24h MTT_Add Add MTT Reagent (Incubate 4h) Treatment->MTT_Add Solubilization Dissolve Formazan (DMSO addition) MTT_Add->Solubilization Read Absorbance Read (570 nm) Solubilization->Read Analysis Data Analysis (Calculate IC50) Read->Analysis

Figure 2: High-throughput screening workflow for cytotoxicity assessment.

Protocol 3: MTT Cytotoxicity Assay

Target Audience: Cell Biologists

Reagents:

  • Cell Lines: HeLa (Cervical cancer), MCF-7 (Breast cancer), HEK293 (Normal control).

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) 5 mg/mL in PBS.

  • Solubilization Buffer: DMSO.

Procedure:

  • Seeding: Seed cells at a density of

    
     cells/well in 100 µL media in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Dissolve the EMB derivative in DMSO to make a 10 mM stock. Prepare serial dilutions in culture media (Final DMSO concentration < 0.5%). Add 100 µL of treatment to wells.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours. Viable cells will reduce yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove media. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate % Cell Viability using the formula:



Plot % Viability vs. Log(Concentration) to determine the IC50  (concentration inhibiting 50% growth).

Expected Results & Troubleshooting

ParameterSchiff Base DerivativeThiosemicarbazone DerivativeTroubleshooting Tip
Appearance Yellow/Orange SolidPale Yellow/White CrystalsIf oily, triturate with hexane or ether.
Yield 70–85%65–80%Low yield? Increase reflux time (steric hindrance).
Solubility DMSO, DMF, ChloroformDMSO, DMF, Hot EtOHUse DMSO for biological assays.
Bioactivity Moderate AntimicrobialHigh Anticancer PotentialIf IC50 > 50µM, consider metal complexation (e.g., Cu-complex).

Expert Insight: The 2-ethyl group may reduce the reaction rate compared to unsubstituted benzaldehyde. If the reaction is incomplete after 6 hours (monitored by TLC), add a Dean-Stark trap to remove water, driving the equilibrium forward.

References

  • Schiff Base Synthesis & Activity

    • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.[5] (2018). PubMed Central. Link

  • Thiosemicarbazone Protocols

    • Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives. (2008).[2] NIH.[6] Link

  • Hydrazone Biological Activity

    • Biological Activities of Hydrazone Derivatives.[3][7][8] (2007).[6][8] PMC. Link

  • Benzaldehyde Reactivity Context

    • Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. (2019). Royal Society of Chemistry. Link

Sources

Technical Guide: Reaction of 2-Ethyl-3-methoxybenzaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocols for the condensation of 2-Ethyl-3-methoxybenzaldehyde (CAS: 94636-12-3 / 34246-54-3 derivative) with primary amines. While benzaldehyde condensations are routine, this specific substrate presents a unique steric-electronic conflict . The ortho-ethyl group creates significant steric hindrance around the carbonyl carbon, retarding nucleophilic attack, while the meta-methoxy group exerts an electron-donating effect that lowers electrophilicity.

This document provides researchers with high-fidelity protocols for Schiff Base formation and Reductive Amination , specifically engineered to overcome these kinetic barriers in drug discovery workflows (e.g., synthesis of isoquinoline alkaloids, GPCR antagonists, and kinase inhibitors).

Chemical Context & Mechanistic Insight

The Steric-Electronic Challenge

Unlike simple benzaldehydes, this compound requires forcing conditions to achieve quantitative conversion.

  • Steric Hindrance: The ethyl group at the C2 position rotates out of the aromatic plane, partially blocking the Bürgi-Dunitz trajectory required for the amine nucleophile to attack the carbonyl.

  • Electronic Deactivation: The methoxy group at C3 increases electron density on the ring, slightly reducing the partial positive charge (

    
    ) on the carbonyl carbon, making it less reactive toward weak nucleophiles (e.g., anilines).
    
Reaction Pathway Visualization

The following diagram illustrates the reaction progression and the specific energy barriers introduced by the substrate's structure.

ReactionPathway Reactants This compound + Primary Amine (R-NH2) TS1 Transition State 1 (Sterically Hindered) Reactants->TS1 Nucleophilic Attack (Slow step due to 2-Et) Hemiaminal Hemiaminal Intermediate TS1->Hemiaminal Imine Schiff Base (Imine) (H2O elimination) Hemiaminal->Imine -H2O (Requires Desiccant) AmineProduct Secondary Amine (Post-Reduction) Imine->AmineProduct Reduction (NaBH(OAc)3)

Figure 1: Reaction pathway highlighting the kinetic bottleneck at the initial nucleophilic attack caused by the 2-ethyl substituent.

Experimental Protocols

Protocol A: High-Yield Schiff Base Formation (Imine)

Objective: Isolate the imine intermediate for characterization or subsequent non-reductive functionalization. Critical Factor: Water removal is non-negotiable due to the reversibility of the reaction and the steric instability of the product.

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (1.05 equiv)

  • Solvent: Toluene (anhydrous) or Ethanol (absolute)

  • Catalyst: Acetic Acid (glacial, 5 mol%) or

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH, 1 mol%)
  • Dehydrating Agent: Activated 4Å Molecular Sieves or MgSO

    
    
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous Toluene.

  • Amine Addition: Add 1.05 mmol of the primary amine.

    • Note: If the amine is a salt (e.g., hydrochloride), add 1.05 equiv of Triethylamine (TEA) to liberate the free base before adding to the aldehyde.

  • Catalysis: Add 1-5 mol% of Acetic Acid.

  • Dehydration: Add 200 mg of activated 4Å molecular sieves directly to the flask.

    • Alternative: For larger scales (>5g), use a Dean-Stark trap to azeotropically remove water.

  • Reflux: Heat the mixture to reflux (110°C for toluene) for 6–12 hours.

    • Monitoring: Monitor by TLC.[1] The imine is typically less polar than the amine but more polar than the aldehyde.

  • Work-up: Filter through a Celite pad to remove sieves. Evaporate solvent under reduced pressure.

  • Purification: Most imines from this substrate are hydrolytically unstable on silica gel. Recrystallize from Hexane/EtOAc instead of column chromatography.

Protocol B: One-Pot Reductive Amination (Direct to Amine)

Objective: Synthesize secondary amines directly, avoiding the isolation of the unstable imine. Preferred Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)


). It is mild enough not to reduce the aldehyde but active enough to reduce the imine as it forms.

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Reducing Agent: NaBH(OAc)

    
     (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Acid: Acetic Acid (1.0 equiv)

Step-by-Step Procedure:

  • Mixing: In a vial, combine this compound (1.0 mmol) and Primary Amine (1.1 mmol) in DCE (4 mL).

  • Activation: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? This "pre-stir" allows the sterically hindered equilibrium to favor the iminium ion slightly before reduction.

  • Reduction: Add NaBH(OAc)

    
     (1.5 mmol) in one portion.
    
  • Reaction: Stir at RT for 12–24 hours under Nitrogen.

    • Optimization: If reaction is incomplete after 24h, heat to 40°C. The 2-ethyl group may prevent the bulky acetoxyborohydride from approaching; in this case, switch to NaCNBH

      
       (requires pH adjustment to ~6).
      
  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (typically MeOH/DCM gradients).

Data Interpretation & Troubleshooting

Expected Analytical Data
TechniqueSignalInterpretation
1H NMR (Imine)

8.2–8.6 ppm (s, 1H)
Appearance of the Imine (CH=N) proton. Disappearance of Aldehyde (CHO) at ~10.2 ppm.
1H NMR (Amine)

3.8–4.0 ppm (s/d, 2H)
Appearance of benzylic methylene protons (Ar-CH

-NH).
IR Spectroscopy ~1640 cm

Strong C=N stretch (Imine).[2]
IR Spectroscopy ~3300 cm

Broad N-H stretch (Secondary Amine).
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Steric bulk of 2-ethyl group prevents attack.Switch solvent to Toluene and reflux. Use Ti(OEt)

(Lewis Acid/Dehydrator) as a promoter (1.1 equiv).
Aldehyde Reduction (Alcohol formed) Reductant is too strong or added too early.Ensure 30 min pre-stir time. Use NaBH(OAc)

instead of NaBH

.
Low Yield of Imine Hydrolysis during workup.Do not use aqueous workup for imine isolation. Filter and evaporate only. Store under inert gas.

Strategic Applications in Drug Discovery

The 2-Ethyl-3-methoxy phenyl motif is a privileged scaffold in medicinal chemistry.

  • Isoquinoline Synthesis: The resulting Schiff bases are precursors for the Pictet-Spengler reaction or Pomeranz-Fritsch cyclization to form substituted isoquinolines, common in analgesics and antihypertensives.

  • Kinase Inhibitors: The bulky 2-ethyl group provides a "twist" in the biaryl axis, often used to improve selectivity in ATP-binding pockets by exploiting hydrophobic regions near the gatekeeper residue.

  • GPCR Ligands: This moiety mimics the steric/electronic profile of endogenous catecholamines but with enhanced metabolic stability due to the ethyl/methoxy substitution blocking metabolic hotspots.

References

  • General Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Sterically Hindered Imines: Love, B. E., & Ren, J. "Synthesis of sterically hindered imines."[3] Journal of Organic Chemistry, 1993, 58(20), 5556–5557. Link

  • Titanium-Mediated Imine Formation: Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 1995, 60(15), 4928–4929. Link

  • Green Chemistry Approaches: "Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent." Journal of Chemical Sciences, 2023. Link

  • Substituted Benzaldehyde Properties: "Chemical Properties of Benzaldehyde, 3-ethyl-." Cheméo. Link

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of 2-Ethyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the scale-up synthesis of 2-Ethyl-3-methoxybenzaldehyde, a key intermediate in the development of specialized organic compounds. Moving beyond a simple recitation of steps, this guide delves into the underlying process chemistry, explores alternative synthetic strategies, and emphasizes the critical parameters necessary for ensuring a safe, efficient, and reproducible scale-up. The primary focus is a robust Vilsmeier-Haack formylation of 2-ethylanisole, selected for its scalability and high yield. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and specialty chemical industries.

Introduction and Strategic Overview

This compound is a substituted aromatic aldehyde whose structural motifs are valuable in the synthesis of complex molecular architectures. The successful transition from bench-scale synthesis to pilot or industrial-scale production hinges on the selection of a synthetic route that is not only high-yielding but also economically viable, safe, and environmentally considerate.

Challenges in scaling up the synthesis of such molecules often include:

  • Exothermic Reactions: Managing heat evolution in large reactors.

  • Reagent Stoichiometry: Precise control over reagent ratios to minimize side-product formation.

  • Work-up and Purification: Developing efficient and scalable methods for isolation and purification.

  • Safety and Handling: Mitigating risks associated with hazardous materials at a larger scale.

This guide addresses these challenges by presenting a thoroughly vetted protocol grounded in established chemical principles.

Retrosynthetic Analysis and Selection of Synthetic Strategy

A retrosynthetic analysis of this compound points to several potential synthetic pathways. The most logical disconnection is the C-C bond of the aldehyde group, suggesting a formylation reaction on an appropriate precursor.

G Target This compound Disconnect C-CHO Bond Disconnection (Formylation) Target->Disconnect Precursor 2-Ethylanisole (Electron-Rich Arene) Disconnect->Precursor

Caption: Retrosynthetic approach for this compound.

Key Synthetic Strategies Considered:

  • Vilsmeier-Haack Formylation: This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[1][2] Given that 2-ethylanisole is highly activated by the ortho/para-directing methoxy and ethyl groups, this is an excellent candidate for a high-yield, regioselective reaction.[3]

  • Rieche Formylation: Involves the reaction of an electron-rich arene with dichloromethyl methyl ether (DCME) in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or SnCl₄.[4] While effective, the high toxicity and instability of DCME present significant handling challenges on a large scale.

  • Grignard-based Formylation: This route would involve the synthesis of a Grignard reagent, such as 2-ethyl-3-methoxyphenylmagnesium bromide, followed by a reaction with a formylating agent like DMF or ethyl orthoformate.[5][6] This multi-step approach generally suffers from lower atom economy and requires stringent anhydrous conditions for the Grignard formation, which can be challenging to maintain in large reactors.[7]

Chosen Strategy: Vilsmeier-Haack Formylation For scale-up, the Vilsmeier-Haack reaction is the superior choice. It is a one-pot procedure that uses readily available, cost-effective industrial reagents and is well-documented for its reliability and high yields in formylating activated arenes.[8]

Process Chemistry and Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus oxychloride. A subsequent rearrangement and elimination of a chlorophosphate species generates the highly electrophilic N,N-dimethyl-chloromethyliminium ion, known as the Vilsmeier reagent .[1]

  • Electrophilic Aromatic Substitution: The electron-rich 2-ethylanisole attacks the electrophilic carbon of the Vilsmeier reagent. The directing effects of the methoxy and ethyl groups strongly favor substitution at the C6 position (ortho to the ethyl group and para to the methoxy group), which is sterically the most accessible activated position. The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[2][3]

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Arene 2-Ethylanisole Iminium Iminium Ion Intermediate Arene->Iminium + Vilsmeier Reagent Product This compound Iminium->Product Aqueous Work-up (Hydrolysis)

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Detailed Scale-Up Protocol (1 kg Scale)

This protocol is designed for a 20 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel.

Table 1: Reagent and Solvent Specifications

Reagent / SolventGradeCAS No.Molar Mass ( g/mol )QuantityMolar Equiv.
2-Ethylanisole≥98%767-50-0136.191.00 kg1.00
Phosphorus Oxychloride (POCl₃)≥99%10025-87-3153.331.35 kg (0.82 L)1.20
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%68-12-273.092.15 kg (2.27 L)4.00
Dichloromethane (DCM)Anhydrous, ≥99.8%75-09-284.935.0 L-
Sodium Acetate TrihydrateReagent6131-90-4136.082.50 kg-
Deionized Water-7732-18-518.02~20 L-
Saturated Sodium Bicarbonate---As needed-
Anhydrous Magnesium Sulfate-7487-88-9120.37~500 g-
Experimental Workflow

G cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Setup Inert 20L Reactor with N₂ Equip with stirrer, thermo-probe, dropping funnel. Charge_DMF Charge Anhydrous DMF Setup->Charge_DMF Cool_DMF Cool to 0-5 °C Charge_DMF->Cool_DMF Add_POCl3 Slowly Add POCl₃ (Maintain T < 10 °C) Cool_DMF->Add_POCl3 Stir_Vilsmeier Stir for 30 min at 0-5 °C (Vilsmeier Reagent Forms) Add_POCl3->Stir_Vilsmeier Add_Arene Add 2-Ethylanisole in DCM (Maintain T < 10 °C) Stir_Vilsmeier->Add_Arene Warm_React Warm to 50-55 °C Add_Arene->Warm_React Hold_React Hold for 4-6 h (Monitor by TLC/GC) Warm_React->Hold_React Cool_Reaction Cool Reaction to 10-15 °C Hold_React->Cool_Reaction Quench Slowly Add to Ice/Water with Sodium Acetate Buffer Cool_Reaction->Quench Stir_Hydrolysis Stir for 1 h at RT Quench->Stir_Hydrolysis Separate Separate Organic Layer Stir_Hydrolysis->Separate Extract Extract Aqueous Layer with DCM Separate->Extract Combine Combine Organic Layers Extract->Combine Wash Wash with NaHCO₃ (aq) and Brine Combine->Wash Dry Dry over MgSO₄ Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Distill Vacuum Distillation Concentrate->Distill Product Collect Pure Product (Colorless to Pale Yellow Oil) Distill->Product

Caption: Step-by-step workflow for the scale-up synthesis.

Step-by-Step Protocol:

Part A: Reaction Setup and Execution

  • Reactor Preparation: Ensure the 20 L reactor is clean, dry, and purged with nitrogen. Maintain a slight positive nitrogen pressure throughout the reaction.

  • Vilsmeier Reagent Formation:

    • Charge the reactor with anhydrous DMF (2.15 kg).

    • Begin stirring and cool the DMF to 0-5 °C using a chiller.

    • Slowly add phosphorus oxychloride (1.35 kg) via the dropping funnel over 60-90 minutes. Causality: This addition is highly exothermic; slow addition and efficient cooling are critical to prevent temperature runaway and decomposition of the reagent. The temperature must be maintained below 10 °C.

    • After the addition is complete, stir the resulting slurry at 0-5 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Arene Addition:

    • Dissolve 2-ethylanisole (1.00 kg) in anhydrous dichloromethane (1.0 L).

    • Add this solution to the reactor via the dropping funnel over approximately 60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction:

    • Once the addition is complete, slowly warm the reaction mixture to 50-55 °C over 1 hour.

    • Maintain the temperature at 50-55 °C and stir for 4-6 hours.

    • In-Process Control: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexane/Ethyl Acetate) until consumption of the 2-ethylanisole starting material is >98%.

Part B: Work-up and Purification 5. Quenching and Hydrolysis:

  • In a separate 50 L vessel, prepare a solution of sodium acetate trihydrate (2.50 kg) in deionized water (10 L) and add ~5 kg of ice. This buffered solution will neutralize the acidic byproducts (HCl, H₃PO₄) generated during the reaction and hydrolysis.
  • Cool the reaction mixture in the primary reactor to 10-15 °C.
  • Slowly and carefully transfer the reaction mixture into the stirred ice/water/sodium acetate solution. Causality: This quenching step is highly exothermic due to the hydrolysis of unreacted POCl₃ and the Vilsmeier reagent. A slow, controlled addition is paramount for safety.
  • After the transfer is complete, stir the mixture vigorously at room temperature for 1 hour to ensure complete hydrolysis of the iminium intermediate.
  • Extraction and Isolation:
  • Transfer the mixture to a suitable separatory funnel or extraction vessel.
  • Separate the lower organic (DCM) layer.
  • Extract the aqueous layer twice with DCM (2 x 2.0 L).
  • Combine all organic layers.
  • Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (2.0 L) and brine (2.0 L). Check the pH of the aqueous layer after the bicarbonate wash to ensure it is neutral or slightly basic (pH 7-8).
  • Dry the organic layer over anhydrous magnesium sulfate (~500 g), stir for 30 minutes, and then filter.
  • Purification:
  • Concentrate the filtered solution under reduced pressure using a rotary evaporator to remove the bulk of the DCM.
  • Purify the resulting crude oil by vacuum distillation.
  • Collect the fraction corresponding to this compound. The expected boiling point will be in the range of 110-115 °C at ~5 mmHg.
  • Expected Yield: 1.05 - 1.15 kg (86-94% yield) of a colorless to pale yellow oil.

Process Optimization and Critical Parameters

  • Moisture Control: The Vilsmeier reagent is extremely sensitive to moisture. The use of anhydrous solvents and a dry, inert atmosphere is non-negotiable for achieving high yields.[9]

  • Temperature Management: Strict temperature control during the addition of POCl₃ and the subsequent reaction phase is the most critical parameter for both safety and minimizing side-product formation.

  • Stoichiometry: While a slight excess of POCl₃ (1.1-1.2 eq) is beneficial, a large excess can lead to more complex work-up procedures. The amount of DMF used here (4.0 eq) acts as both reagent and solvent, ensuring fluidity of the reaction mixture.

  • Hydrolysis pH: Using a buffer like sodium acetate during the quench is preferable to using a strong base like NaOH, as it provides better pH control and avoids potential base-catalyzed side reactions of the product aldehyde.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 2: Analytical Data for this compound

TechniqueSpecification / Expected Result
Appearance Colorless to pale yellow oil
Purity (GC) ≥99.0%
¹H NMR (CDCl₃, 400 MHz): δ ~10.4 (s, 1H, -CHO), ~7.4-7.5 (m, 2H, Ar-H), ~7.1 (t, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.9 (q, 2H, -CH₂CH₃), ~1.2 (t, 3H, -CH₂CH₃) ppm.
¹³C NMR (CDCl₃, 101 MHz): δ ~191 (-CHO), ~160 (C-OCH₃), ~138 (C-CHO), ~135 (C-Et), ~125 (Ar-CH), ~122 (Ar-CH), ~112 (Ar-CH), ~56 (-OCH₃), ~25 (-CH₂), ~14 (-CH₃) ppm.
IR (neat) ν ~2965, 2870 (C-H), ~1685 (C=O, aldehyde), ~1580, 1470 (C=C, aromatic), ~1260 (C-O) cm⁻¹.
MS (EI) m/z 164 (M⁺), 163 (M-H)⁺, 135 (M-CHO)⁺

Safety and Hazard Analysis

Scaling up this synthesis requires a rigorous approach to safety.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water. All transfers and additions must be conducted in a well-ventilated fume hood or closed reactor system. Personnel must wear acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): A suspected carcinogen. Use in a well-ventilated area and minimize exposure.

  • Exothermic Reactions: The formation of the Vilsmeier reagent and the final quench are highly exothermic. A reliable cooling system and slow, controlled additions are essential to prevent thermal runaway. An emergency quench bath (e.g., ice/water) should be readily available.

  • Waste Disposal: The aqueous waste will contain phosphorus salts and residual organic solvents. It must be neutralized and disposed of in accordance with local environmental regulations. Organic waste should be collected and disposed of appropriately.

Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields, a flame-retardant lab coat, and chemically resistant gloves (e.g., butyl rubber for POCl₃) are required. Operations should be conducted within a chemical fume hood or an appropriately engineered containment system.

References

  • CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google Patents.

  • CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents.

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Chemistry Steps. Vilsmeier-Haack Reaction.

  • NROChemistry. Vilsmeier-Haack Reaction.

  • CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents.

  • Wikipedia. Vilsmeier–Haack reaction.

  • Hofsløkken, N. U.; Skattebøl, L. ortho-Formylation of phenols. Organic Syntheses2003 , 80, 147.

  • Rieche, A.; Gross, H.; Höft, E. Über α-Halogenäther, IV. Synthese von Aldehyden mit Dichlor-methyl-alkyl-äthern. Chemische Berichte1960, 93(1), 88-94.
  • Meyers, A. I.; Collington, E. W. ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses1974 , 54, 42.

  • Chemguide. reaction of aldehydes and ketones with grignard reagents.

  • Fisher Scientific. SAFETY DATA SHEET - 3-Methoxysalicylaldehyde.

Sources

Application Note: Analytical Quantification & Purity Profiling of 2-Ethyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

2-Ethyl-3-methoxybenzaldehyde (EMB) is a critical aromatic intermediate often utilized in the synthesis of complex pharmaceutical APIs and high-value flavor compounds. Its structural integrity is defined by the lability of the aldehyde moiety, which is prone to autoxidation to 2-ethyl-3-methoxybenzoic acid.

This guide provides a robust, self-validating analytical framework. Unlike generic protocols, we prioritize the separation of the oxidative degradant and the kinetic stability of the sample during analysis.

Chemical Profile[1][2][3][4][5][6][7][8]
  • Target Analyte: this compound

  • Critical Impurity: 2-Ethyl-3-methoxybenzoic acid (Oxidative degradant)

  • Key Challenge: The aldehyde proton is susceptible to radical abstraction by atmospheric oxygen, necessitating strict "Inert Chain of Custody" handling.

Analytical Strategy: The "Dual-Mode" Approach

To ensure comprehensive coverage of both assay (purity) and volatile impurities, we employ a dual-platform strategy.

MethodPlatformPrimary PurposeMechanistic Rationale
Method A HPLC-UV (DAD) Assay & Related SubstancesBest for separating the polar acid degradant from the neutral aldehyde.
Method B GC-FID Volatile ImpuritiesHigh resolution for isomeric impurities and process solvents (e.g., Toluene, THF).
Decision Logic Diagram (Method Selection)

MethodSelection Start Sample Received CheckType Analysis Goal? Start->CheckType Assay Purity / Potency CheckType->Assay Non-volatile matrix Volatiles Residual Solvents / Isomers CheckType->Volatiles Volatile matrix HPLC Method A: HPLC-UV (Reverse Phase) Assay->HPLC GC Method B: GC-FID (Capillary) Volatiles->GC Result1 Quantify Aldehyde vs. Benzoic Acid Deriv. HPLC->Result1 Result2 Quantify Isomers & Process Solvents GC->Result2

Figure 1: Analytical Decision Matrix selecting the optimal platform based on the specific quality attribute being measured.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

This is the "Gold Standard" for assay. The critical parameter here is pH control. You must use an acidic mobile phase to suppress the ionization of the benzoic acid impurity (pKa ~4.2). If the pH is neutral, the acid impurity will elute in the void volume or tail significantly, masking early eluters.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmProvides sufficient hydrophobic selectivity to separate the ethyl/methoxy groups from the core ring.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH (~2.2) ensures the acid impurity remains protonated (neutral), increasing its retention and sharpening the peak.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides lower backpressure and sharper peaks for aromatics compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Detection UV @ 280 nmThe carbonyl conjugated with the aromatic ring shows maximal absorbance here, minimizing baseline noise from solvents.
Column Temp 30°CControls viscosity and retention time reproducibility.
Injection Vol 10 µLPrevents column overload.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
15.01090Elution of aldehyde & lipophilic dimers
20.01090Wash step
20.19010Return to initial
25.09010Re-equilibration (Critical)
Sample Preparation Protocol (HPLC)

WARNING: Benzaldehydes oxidize rapidly in dilute solution if air is present.

  • Diluent: Acetonitrile:Water (50:50).

  • Stock Solution (1.0 mg/mL): Weigh 50 mg of EMB into a 50 mL amber volumetric flask. Dissolve in 100% ACN first, then dilute to volume with water.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL with Diluent.

  • Inert Handling: Purge the headspace of the vial with Nitrogen immediately after filling and cap tightly.

Method B: Gas Chromatography (GC-FID)

GC is preferred when checking for isomeric purity (e.g., 2-ethyl-4-methoxy isomers) which may co-elute in HPLC, or for residual solvent analysis.

Chromatographic Conditions
  • Column: DB-5 or ZB-5 (5% Phenyl-arylene, 95% Dimethylpolysiloxane). 30m x 0.32mm x 0.25µm.

    • Why: The slight polarity of the phenyl group interacts with the aromatic ring of the aldehyde, providing better separation than a 100% methyl siloxane column.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1), 250°C.

    • Why: Aldehydes can thermally degrade; do not exceed 250°C. Split injection prevents detector saturation.

  • Detector: FID @ 300°C.

Temperature Program
  • Initial: 60°C (Hold 2 min) - Elutes residual solvents.

  • Ramp: 10°C/min to 220°C.

  • Hold: 5 min @ 220°C - Elutes the main peak and potential dimers.

Validation Strategy (ICH Q2(R2) Alignment)

To ensure this method is "Trustworthy" and regulatory compliant, the following validation parameters must be executed.

Specificity (Stress Testing)

You must prove the method can distinguish the aldehyde from its degradation products.

  • Oxidation Stress: Treat sample with 3% H2O2 for 1 hour.

    • Acceptance: The HPLC method must resolve the "Acid Peak" (RRT ~0.4-0.6 usually) from the "Aldehyde Peak" with a resolution > 1.5.

Linearity & Range
  • Range: 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Criteria: Correlation coefficient (R²) ≥ 0.999.

Robustness (The "Self-Validating" Check)

Deliberately vary the pH of Mobile Phase A by ±0.2 units.

  • Why: If the retention time of the acid impurity shifts drastically, the buffer capacity is insufficient. The method is only robust if the Resolution (Rs) remains > 2.0 under these shifts.

The "Inert Chain of Custody" Workflow

Handling this compound requires a specific workflow to prevent "false failure" results where the analysis creates the impurity.

SamplePrep Step1 1. Weighing (Rapid, <2 min exposure) Step2 2. Dissolution (Use Degassed Solvents) Step1->Step2 Prevent Moisture Step3 3. Vial Filling (Minimize Headspace) Step2->Step3 Avoid Agitation Step4 4. Nitrogen Purge (Displace O2) Step3->Step4 Critical Step Step5 5. Capping & Analysis (Amber Vials) Step4->Step5 Immediate Seal

Figure 2: The Inert Chain of Custody designed to minimize artifactual oxidation during sample preparation.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing (HPLC) Silanol interaction or Acid impurity ionization.Ensure Mobile Phase A pH is < 2.5. Add 5mM Ammonium Formate if using MS detection.
Ghost Peak (GC) Injector port oxidation.Change the inlet liner. Check for septum bleed. Ensure split vent trap is clean.
Area Drift Aldehyde oxidizing in the vial.Re-prep required. Verify Nitrogen purge effectiveness. Limit autosampler wait time to < 12 hours.
Extra Peak @ RRT 0.9 Isomeric impurity (Position isomer).Switch to Method B (GC) or use a Phenyl-Hexyl HPLC column for better pi-pi selectivity.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • PubChem. (n.d.). Benzaldehyde Compound Summary. National Center for Biotechnology Information. [Link] (Proxy data for chemical reactivity).

Sources

Troubleshooting & Optimization

improving yield in 2-Ethyl-3-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for 2-Ethyl-3-methoxybenzaldehyde synthesis.

This guide addresses the specific challenges of synthesizing 1,2,3-trisubstituted benzene derivatives. The "crowded" nature of the 2-position (between the aldehyde and methoxy groups) makes standard electrophilic aromatic substitution (like Vilsmeier-Haack) ineffective due to poor regioselectivity.[1][2] We focus here on the two most robust pathways: Directed Ortho Metalation (DoM) and Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) .[1][2]

Part 1: The Synthetic Landscape & Logic

The primary failure mode in synthesizing this compound is Regiochemical Mismatch .[1][2]

  • The Trap: Attempting Vilsmeier-Haack formylation on 2-ethylanisole.[1][2]

    • Result: The methoxy group directs para, yielding 4-methoxy-3-ethylbenzaldehyde, not the desired 2-ethyl isomer.[1][2]

  • The Solution: You must force the substitution into the sterically hindered 2-position using coordination chemistry (DoM) or pre-functionalized scaffolds (Suzuki).[1]

Visualizing the Pathways

SynthesisPathways cluster_legend Pathway Key Start_DoM Starting Material A: 3-Methoxybenzaldehyde diethyl acetal Lithiation Step 1: Lithiation (n-BuLi/TMEDA, -78°C) Forms 2-Li species Start_DoM->Lithiation DoM Strategy Start_Suzuki Starting Material B: o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Triflation Step 1: Triflation (Tf2O, Pyridine) Forms Ar-OTf Start_Suzuki->Triflation Functional Group Interconversion Target TARGET: This compound Alkylation Step 2: Alkylation (Et-I, -78°C to RT) Lithiation->Alkylation Crowded Attack Hydrolysis Step 3: Deprotection (Aq. HCl) Alkylation->Hydrolysis Hydrolysis->Target Coupling Step 2: Suzuki Coupling (Et-B(OH)2, Pd(dppf)Cl2) Triflation->Coupling C-C Bond Formation Coupling->Target key1 Blue: DoM (Economical, Higher Technical Risk) key2 Red: Suzuki (Expensive, High Reliability)

Figure 1: Comparison of the Directed Ortho Metalation (DoM) route versus the Suzuki Cross-Coupling route. The DoM route relies on the 'cooperative' directing effect of the acetal and methoxy groups to access the hindered C2 position.[1]

Part 2: Troubleshooting Guides

Scenario A: "I am getting a mixture of isomers or the wrong product entirely."

Diagnosis: You are likely using an electrophilic aromatic substitution (EAS) method like Vilsmeier-Haack or Friedel-Crafts on a precursor like 2-ethylanisole or 3-ethylanisole.[1][2]

  • The Science: The methoxy group (OMe) is a strong ortho/para director.[1] In 3-ethylanisole, the C4 (para to OMe) and C6 (ortho to OMe, para to Et) positions are kinetically favored over the crowded C2 position.[1]

  • Corrective Action: Switch to Directed Ortho Metalation (DoM) .

    • Protocol: Protect 3-methoxybenzaldehyde as an acetal (e.g., diethyl acetal). The acetal and the methoxy group will "cooperate" to direct the lithiation specifically to the C2 position (between them).[1]

Scenario B: "My yield in the DoM step is low (<40%)."

Diagnosis: This is usually due to "Lithium Scrambling" or moisture contamination.[1] The C2 position is sterically hindered; without proper activation, the base may react elsewhere or decompose.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Base Selection ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-BuLi + TMEDA
(1:1.1 equiv)
TMEDA breaks up

-BuLi hexamers into reactive monomers/dimers, essential for deprotonating the crowded C2 site [1].[2]
Temperature Strictly -78°C Above -40°C, the lithiated species is unstable and may undergo "Benzylic Lithiation" (attacking the acetal ethyl groups) or isomerization to the C4 position (thermodynamic product).[1][2]
Quenching Ethyl Iodide (Excess) Add EtI rapidly at -78°C, then allow slow warming. EtI is reactive enough to overcome the steric barrier at C2.[1]
Solvent Anhydrous THF Diethyl ether is often too weak a Lewis base to support this specific lithiation efficiently.[1][2]

Step-by-Step Optimization (DoM Route):

  • Protection: Convert 3-methoxybenzaldehyde to the diethyl acetal using triethyl orthoformate/EtOH/catalytic ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    . Ensure product is water-free.[2]
    
  • Lithiation: Dissolve acetal in THF. Add TMEDA (1.1 eq).[1][3] Cool to -78°C. Add

    
    -BuLi (1.1 eq) dropwise over 30 mins. Stir for 1 hour at -78°C.
    
    • Checkpoint: The solution often turns a distinct yellow/orange color upon lithiation.[1]

  • Alkylation: Add Ethyl Iodide (1.5 eq) neat.

  • Warming: Allow to warm to Room Temperature (RT) overnight.

  • Hydrolysis: Quench with dilute HCl to remove the acetal and yield the aldehyde.

Scenario C: "The Suzuki coupling (o-Vanillin route) failed or stalled."

Diagnosis: Catalyst poisoning or hydrolysis of the triflate intermediate.[1]

Troubleshooting Protocol:

  • Issue 1: Triflate Hydrolysis. The aryl triflate derived from o-vanillin is sensitive.[1][2] If your base (K3PO4 or Na2CO3) is too wet or the reaction too hot, the triflate hydrolyzes back to the phenol.[1]

    • Fix: Use anhydrous K3PO4 and strictly degassed solvents (Dioxane or Toluene).[1]

  • Issue 2: Protodeboronation. Ethylboronic acid is prone to protodeboronation (losing the ethyl group).[1]

    • Fix: Use Potassium Ethyltrifluoroborate (EtBF3K) instead of ethylboronic acid.[2] It is more stable and releases the active species slowly.[1]

  • Catalyst: Use Pd(dppf)Cl2 or Pd(PPh3)4 .[1] The bidentate ligand (dppf) helps prevent beta-hydride elimination, which is a risk when coupling alkyl groups.[1][2]

Part 3: Critical Data & Specifications

Regioselectivity Comparison
MethodPrecursorMajor ProductTarget Yield?
Vilsmeier-Haack 2-Ethylanisole4-Methoxy-3-ethylbenzaldehydeNO (0%)
Vilsmeier-Haack 3-Ethylanisole4-Methoxy-2-ethylbenzaldehydeNO (0%)
DoM (Lithiation) 3-Methoxybenzaldehyde acetalThis compound YES (High)
Suzuki Coupling o-Vanillin TriflateThis compound YES (High)
Solvent & Reagent Compatibility Table
ReagentTHFDiethyl EtherTolueneDMF

-BuLi
Excellent (at -78°C)Good (slower reaction)Poor (aggregates)FATAL (Reacts instantly)
Pd(dppf)Cl2 GoodPoor solubilityExcellent Good
Ethyl Iodide Excellent GoodGoodExcellent

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use 3-ethylanisole and try to formylate the ortho position directly? A: No.[1][2] As detailed in the "Regiochemical Mismatch" section, the position para to the methoxy group is electronically dominant.[1] You will obtain the 4-methoxy isomer.[1][2] The target (2-ethyl) requires the aldehyde to be meta to the methoxy group, which is electronically disfavored in standard Friedel-Crafts/Vilsmeier chemistry [2].[1][2]

Q: Why do I need TMEDA in the lithiation step? A: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-BuLi exists as stable hexamers in hydrocarbon solvents.[2] TMEDA coordinates to the lithium, breaking these aggregates into smaller, more reactive species (monomers/dimers). For a sterically crowded position like C2 (between an acetal and a methoxy group), this enhanced reactivity is non-negotiable [1].[1]

Q: In the Suzuki route, my triflate decomposes. Can I use a tosylate or mesylate instead? A: Generally, no.[1] Aryl tosylates and mesylates are much less reactive in oxidative addition with Palladium than triflates.[1] If triflate stability is an issue, ensure your reaction mixture is strictly anhydrous and consider using a weaker base (e.g., K2CO3 instead of K3PO4) or switching to the DoM route [3].[1]

References

  • Snieckus, V. (1990).[1][3][4][5] Directed ortho metalation.[1][3][4][5][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

  • Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (General reference for lithiation regioselectivity principles).

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Organic Syntheses. (Various procedures for m-Methoxybenzaldehyde derivatives).

Sources

Technical Support Center: 2-Ethyl-3-methoxybenzaldehyde Synthesis & Stabilization

[1][2]

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges associated with the preparation and handling of 2-Ethyl-3-methoxybenzaldehyde . Due to the congested 1,2,3-substitution pattern of this molecule, standard electrophilic aromatic substitutions (EAS) often yield incorrect isomers or complex byproduct mixtures.[1][2] This guide focuses on Directed Ortho Metalation (DoM) as the superior synthetic route and provides troubleshooting for stability issues.

Module 1: Regioselectivity & Isomer Control

The Core Problem: Users frequently report obtaining the 4-formyl or 6-formyl isomers when attempting standard formylation (Vilsmeier-Haack) on 2-ethylanisole.

Why Standard Methods Fail

In 2-ethylanisole, the methoxy group (OMe) is a strong ortho/para director, while the ethyl group (Et) is a weak ortho/para director.[1]

  • Vilsmeier-Haack Result: The electrophile preferentially attacks para to the methoxy group (Position 5) or ortho to the methoxy group (Position 3).[3][1][2]

  • Target Requirement: You need the formyl group at Position 6 (relative to the original ring numbering), which is meta to the methoxy group.[1] This is electronically disfavored in EAS.[3][1]

The Solution: Directed Ortho Metalation (DoM)

To force the 1,2,3-substitution pattern, you must use the directing power of the substituents to guide a metalation (lithiation) event, followed by an electrophilic quench.[1][4]

Recommended Route:

  • Precursor: 3-Methoxybenzaldehyde (protected as an acetal).[3][1][2]

  • Strategy: Lithiation occurs at C2 (the position between the two directing groups) due to the Cooperative Ortho Effect.[3][1]

  • Quench: Ethyl Iodide.

SynthesisDecisionStartStart: this compound SynthesisMethodAMethod A: Vilsmeier-Haack(on 2-ethylanisole)Start->MethodA Standard EAS MethodBMethod B: Directed Ortho Metalation (DoM)(on 3-methoxybenzaldehyde acetal)Start->MethodB Strategic DoM ResultAResult: Mixture of Isomers(Mostly 4- and 6-methoxy-3-ethyl...)INCORRECT TARGETMethodA->ResultAResultBResult: C2-Lithiation(Between OMe and Acetal)MethodB->ResultBFinalBTarget: this compoundHigh RegioselectivityResultB->FinalB + Et-I Quench

Figure 1: Decision matrix comparing the regiochemical outcomes of Electrophilic Aromatic Substitution (EAS) versus Directed Ortho Metalation (DoM).

Module 2: Troubleshooting Experimental Protocols
Protocol: DoM Synthesis of this compound

Note: This protocol assumes the use of 3-methoxybenzaldehyde diethyl acetal as the starting material.

Step-by-Step Troubleshooting Guide:

StepOperationCritical Control Point (CCP)Potential Byproduct/Issue
1 Solvent Prep Use anhydrous THF (freshly distilled or from SPS).[3][1][2]Protonated SM: Moisture kills the lithiated intermediate immediately.[3][1]
2 Lithiation Add n-BuLi (1.1 eq) to substrate at -78°C ; hold for 1h.Isomer Mix: If T > -40°C, the "kinetic" C2-lithio species may rearrange to the thermodynamic C4-lithio species.[3][1][2]
3 Quench Add Ethyl Iodide (EtI) slowly at -78°C, then warm to RT.Poly-alkylation: Excess EtI + high temps can lead to over-alkylation or elimination side reactions.[3][1][2]
4 Hydrolysis Treat crude acetal with dilute HCl.Demethylation: Strong acids (HBr, HI) or Lewis acids (AlCl3) will cleave the O-Me bond to form a phenol.[1][2]
Common Failure Mode: The "Missing" Ethyl Group

Symptom: NMR shows the aldehyde proton and the methoxy group, but the ethyl group is absent or the yield is <10%.[1] Cause: Steric hindrance at the C2 position (between the acetal and methoxy) prevents the bulky ethyl iodide from reacting effectively, or the lithiated species acts as a base (E2 elimination) on the ethyl iodide instead of a nucleophile.[1] Fix:

  • Add CuI (Copper Iodide): Transmetalate to an organocopper species (Ar-Cu) before adding EtI.[3][1][2] Organocopper reagents are less basic and more nucleophilic, improving alkylation in crowded positions.[1]

  • Switch Electrophile: Use Ethyl Triflate (EtOTf) instead of Ethyl Iodide. It is a much stronger electrophile (reactive alkylating agent).[3][1]

Module 3: Stability & Byproduct Prevention

Once synthesized, this compound is prone to specific degradation pathways.

1. Benzylic Oxidation (The "Acid" Impurity)

The ethyl group at position 2 is "benzylic."[1] In the presence of air and light, the methylene position (-CH2-) is susceptible to radical auto-oxidation.[3][1][2]

  • Mechanism: Radical abstraction of a benzylic hydrogen ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Peroxide formation 
    
    
    Decomposition to ketone (Acetophenone derivative) or Benzoic Acid.[1]
  • Prevention:

    • Store under Argon/Nitrogen atmosphere.[3][1]

    • Add a radical scavenger like BHT (Butylated hydroxytoluene) (0.1% w/w) if the compound is stored as an oil.[3][1]

2. Demethylation (The "Phenol" Impurity)

Symptom: Appearance of a broad -OH peak in IR (~3400 cm⁻¹) and shift in NMR.[3][1][2] Cause: Exposure to Lewis Acids (often residual from synthesis) or strong mineral acids during workup.[3][1] Prevention:

  • Avoid using ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     or 
    
    
    in any adjacent steps.[1]
  • Ensure acid hydrolysis of the acetal is performed with weak acid (e.g., 10% oxalic acid or dilute HCl) and quenched immediately with

    
    .[1]
    

    DegradationPathwaysTargetThis compoundOxidationBenzylic Oxidation(Air/Light)Target->OxidationDemethylationDemethylation(Lewis Acids)Target->DemethylationByprod12-Acetyl-3-methoxybenzaldehyde(Ketone Impurity)Oxidation->Byprod1 Radical Mechanism Byprod22-Ethyl-3-hydroxybenzaldehyde(Phenol Impurity)Demethylation->Byprod2 Ether Cleavage

    Figure 2: Primary degradation pathways leading to common impurities.[3][1][2]

Frequently Asked Questions (FAQ)

Q: Can I use Vilsmeier-Haack if I start with 1-ethyl-2-methoxybenzene (2-ethylanisole)? A: It is not recommended .[3][1][2] As detailed in Module 1, the directing effects of the methoxy group will direct the formyl group to the 4-position (para) or 6-position (ortho).[1][2] Separating the 6-isomer (which is structurally close to your target but has the wrong substitution pattern relative to the ethyl group) from the 4-isomer is extremely difficult due to similar boiling points.[3][1][2]

Q: Why does my product turn yellow/brown upon storage? A: This indicates auto-oxidation or polymerization .[3][1][2] Benzaldehydes are electron-deficient and can undergo Cannizzaro reactions or oxidation to benzoic acids.[3][1][2] The yellow color often comes from conjugated oligomers (aldol-type condensation).[3][1][2]

  • Fix: Purify via bisulfite adduct formation (which crystallizes out the aldehyde) or vacuum distillation.[1] Store at -20°C.

Q: I see a peak at 10.2 ppm in NMR, but also one at 9.8 ppm. What is it? A: The 10.2 ppm peak is likely your target aldehyde.[1][2] The 9.8 ppm peak is often the regioisomer (e.g., 4-methoxy-3-ethylbenzaldehyde) formed if lithiation selectivity was poor.[3][1][2] If the peak is broad, it could be the carboxylic acid proton from oxidation.[1]

References
  • Snieckus, V. (1990).[3][1][4][5][6] Directed ortho metalation.[3][1][4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.[1][2] Link[3]

  • Clayden, J. (2002).[3][1] Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on regioselectivity in lithiation).

  • Comins, D. L., & Brown, J. D. (1984).[1][2][6] Ortho substitution of m-anisaldehyde via alpha-amino alkoxides. The Journal of Organic Chemistry, 49(6), 1078–1083.[1] Link[3]

  • Reich, H. J. (2023).[3][1] Bordwell pKa Table and Organolithium Reagent Stability. University of Wisconsin-Madison Chemistry Department.[3][1][2] (Resource for solvent/base selection).

Technical Support Center: Synthesis of 2-Ethyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Synthesis Challenges

Welcome to the technical support guide for the synthesis of 2-Ethyl-3-methoxybenzaldehyde. This resource is designed for researchers and drug development professionals who are navigating the complexities of this specific chemical synthesis. As your virtual application scientist, I will guide you through common issues, explain the underlying chemical principles, and provide actionable solutions to help you achieve a successful outcome in your experiments. The synthesis of this molecule, particularly achieving high regioselectivity, presents unique challenges that require a nuanced understanding of the reaction mechanism and careful control of experimental parameters.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered during the synthesis of this compound, primarily via the Vilsmeier-Haack reaction.

Q1: What is the primary synthetic route for this compound, and what is the mechanism?

The most common method for introducing a formyl (-CHO) group to an electron-rich aromatic ring like the precursor to our target molecule is the Vilsmeier-Haack reaction .[1] This reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent.[2]

Causality of the Mechanism:

  • Vilsmeier Reagent Formation: DMF, a mild nucleophile, attacks the highly electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate byproduct to form the electrophilic chloroiminium ion (the Vilsmeier reagent).[1]

  • Electrophilic Aromatic Substitution: The electron-rich starting material, 2-ethylanisole (1-ethyl-2-methoxybenzene), attacks the Vilsmeier reagent. The methoxy and ethyl groups are activating, making the aromatic ring nucleophilic enough to react with this relatively weak electrophile.[3]

  • Hydrolysis: The resulting iminium salt is stable until a hydrolysis workup step, where water is added to convert it into the final aldehyde product.[4]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Workflow cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Aryl Iminium Salt Intermediate Arene 2-Ethylanisole (Electron-Rich Arene) Arene->Iminium_Salt Attacks Vilsmeier Reagent Product This compound Iminium_Salt->Product Hydrolyzed by H2O Water (H₂O) (Workup) H2O->Product

Caption: Key stages of the Vilsmeier-Haack reaction.

Q2: My reaction has stalled. I have a low yield or have only recovered the 2-ethylanisole starting material. What are the likely causes?

This is a common issue often traced back to reagent integrity or reaction conditions. Let's break down the potential culprits.

Expertise-Driven Checklist:

  • Anhydrous Conditions are Crucial: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the DMF, solvent, or glassware will rapidly quench the reagent, halting the reaction before it can begin.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous grade DMF and solvents. Handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Reaction Temperature: The formylation of less reactive arenes requires heating. However, excessive heat can lead to decomposition.

    • Solution: Start the reaction at 0°C during the addition of POCl₃ to control the initial exothermic formation of the Vilsmeier reagent. Then, slowly warm the reaction to a temperature typically between 60-80°C and monitor by Thin Layer Chromatography (TLC).[5][6] A reaction that is too cold will not proceed.

  • Improper Stoichiometry: The molar ratio of the reactants is critical. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Solution: Refer to the table below for typical reagent ratios. A slight excess of the Vilsmeier reagent relative to the substrate is often beneficial.

ReagentMolar Ratio (Typical)Rationale
2-Ethylanisole (Substrate)1.0 eqLimiting Reagent
DMF1.5 - 3.0 eqActs as both reagent and sometimes solvent.[7]
POCl₃1.1 - 1.5 eqActivates DMF; slight excess ensures full conversion of DMF.[7]
  • Insufficient Reaction Time: Electrophilic aromatic substitutions, especially with moderately activated rings, can be slow.

    • Solution: Monitor the reaction's progress using TLC (e.g., with a 9:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates progress. The reaction may require several hours (4-12 h) at optimal temperature.[5]

Low_Yield_Troubleshooting Troubleshooting Workflow: Low Yield Start Low or No Yield Observed CheckMoisture Were anhydrous conditions maintained? Start->CheckMoisture CheckTemp Was the reaction temperature correct? CheckMoisture->CheckTemp Yes FixMoisture Action: Dry all glassware and use anhydrous reagents. CheckMoisture->FixMoisture No CheckRatio Were reagent ratios correct (POCl₃/DMF)? CheckTemp->CheckRatio Yes FixTemp Action: Optimize temperature. (e.g., 60-80°C after initial cooling). CheckTemp->FixTemp No CheckTime Was reaction time sufficient (monitored by TLC)? CheckRatio->CheckTime Yes FixRatio Action: Adjust stoichiometry. Use slight excess of Vilsmeier reagent. CheckRatio->FixRatio No FixTime Action: Increase reaction time and continue TLC monitoring. CheckTime->FixTime No Success Problem Resolved CheckTime->Success Yes FixMoisture->Success FixTemp->Success FixRatio->Success FixTime->Success

Caption: A logical workflow for diagnosing low-yield issues.

Q3: My analysis shows a mixture of isomers. How can I favor the formation of this compound?

This is the most significant scientific challenge in this synthesis. The formation of multiple isomers is expected due to the directing effects of the substituents on the 2-ethylanisole starting material.

Authoritative Grounding in Theory: The methoxy (-OCH₃) group is a powerful ortho, para-director due to its strong resonance electron-donating effect. The ethyl (-CH₂CH₃) group is a weaker ortho, para-director. In electrophilic aromatic substitution, the position of attack is governed by a combination of electronic and steric effects.

  • Position 4 (para to -OCH₃): Electronically, this is the most favored position. The strong directing effect of the methoxy group makes this position highly activated. This will likely lead to the major byproduct: 3-Ethyl-4-methoxybenzaldehyde .

  • Position 6 (ortho to -OCH₃): This position is also electronically activated but is severely sterically hindered by the adjacent ethyl group, making substitution here less likely.

  • Position 3 (ortho to -CH₂CH₃): This is the position required for the target product. It is meta to the strongly directing methoxy group, making it electronically disfavored. Substitution here is challenging and typically results in a minor product.

Strategies to Influence Selectivity (Advanced): Achieving high selectivity for the 3-formyl isomer is non-trivial. While direct Vilsmeier-Haack formylation will likely produce a mixture, you can attempt to optimize conditions:

  • Lower Temperatures: Running the reaction at the lowest possible temperature that still allows for conversion may slightly increase the proportion of the kinetically favored product, but this is not guaranteed to favor the desired isomer.

  • Solvent Effects: The polarity of the solvent can sometimes influence isomer ratios. Experimenting with different anhydrous solvents (e.g., dichloromethane, 1,2-dichloroethane) instead of using DMF as the solvent may have an effect.

Trustworthiness Statement: It is crucial to acknowledge that this synthesis will likely yield an isomeric mixture. The primary goal should be to maximize the overall yield and then rely on robust purification methods to isolate the desired this compound.

Q4: My crude product is a dark, intractable tar. How should I approach the workup and purification?

A tarry crude product suggests polymerization or decomposition, often caused by excessive heat or a poorly controlled workup. The hydrolysis of the intermediate iminium salt is highly exothermic and can lower the pH drastically, promoting side reactions if not managed.

Validated Purification Protocol:

  • Controlled Quench: Slowly pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring. This dissipates heat and ensures a controlled hydrolysis.[5]

  • Neutralization: After the ice has melted, slowly add a saturated solution of sodium bicarbonate or a dilute (e.g., 2M) sodium hydroxide solution to neutralize the strong acids (HCl and phosphoric acid derivatives) until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL for a small-scale reaction).[8]

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[9]

  • Chromatography: This is the most critical step for isolating your product from isomers.

    • Technique: Flash column chromatography on silica gel.

    • Eluent System: A non-polar/polar gradient system is effective. Start with pure hexane and gradually increase the proportion of ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexane). The less polar starting material will elute first, followed by the different benzaldehyde isomers. Collect fractions and analyze by TLC to identify the desired product.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Ethylanisole

This protocol provides a generalized, self-validating procedure. Researchers should adjust quantities based on their specific needs and carefully monitor the reaction.

Materials:

  • 2-Ethylanisole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional, as solvent)

  • Crushed Ice

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation: In the flask, dissolve 2-ethylanisole (1.0 eq) in a minimal amount of anhydrous DCM or use DMF (3.0 eq) as the solvent. Cool the mixture to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add DMF (1.5 eq) to the reaction flask if it is not being used as the solvent. Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 70°C.

  • Monitoring: Follow the consumption of the starting material by TLC. The reaction may take 4-12 hours.

  • Workup: Once the reaction is complete (or has reached optimal conversion), cool the flask to room temperature. In a separate large beaker, prepare a mixture of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Purification: Follow the detailed purification protocol described in Q4 above, using neutralization, extraction, and flash column chromatography to isolate the this compound isomer.

References

  • CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • Benzaldehyde, m-methoxy-. Organic Syntheses Procedure. [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • Vilsmeier Haack Reaction. Reddit r/OrganicChemistry. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Scope of the ortho-Formylation Reaction. Organic Syntheses. [Link]

Sources

work-up procedure for 2-Ethyl-3-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethyl-3-methoxybenzaldehyde Synthesis

Introduction: The Molecule & The Challenge

You are synthesizing This compound (CAS: 722492-70-8).[1][2][3] This is not a generic benzaldehyde; the ortho-ethyl, meta-methoxy substitution pattern creates a unique steric and electronic environment.

  • Steric Congestion: The aldehyde group (C1) is flanked by an ethyl group (C2). This protects the carbonyl from nucleophilic attack but also hinders standard purification derivatizations (like oxime formation).

  • Electronic Effect: The C3-methoxy group is an electron donor, making the aldehyde prone to oxidation (to benzoic acid) upon air exposure.

  • Synthetic Context: Most researchers arrive here via one of two routes:

    • Directed Ortho-Lithiation (DoM): Using m-anisaldehyde and a lithiated diamine auxiliary (Comins-Meyers protocol).

    • Reductive Synthesis: DIBAL-H reduction of methyl 2-ethyl-3-methoxybenzoate or the corresponding nitrile.

This guide provides modular work-up procedures for both pathways.

Decision Tree: Select Your Work-up

Use the diagram below to identify the correct protocol for your reaction mixture.

WorkupSelection cluster_purification Phase 2: Purification (Common) Start Start: Crude Reaction Mixture RouteQ Which synthetic route did you use? Start->RouteQ RouteA Route A: Ortho-Lithiation (n-BuLi / Diamine / EtI) RouteQ->RouteA RouteB Route B: Reduction (DIBAL-H / Toluene) RouteQ->RouteB IssueA Primary Challenge: Hydrolysis of Aminal Intermediate RouteA->IssueA IssueB Primary Challenge: Aluminum Emulsions RouteB->IssueB ActionA Go to PROTOCOL A: Acid Hydrolysis & Extraction IssueA->ActionA ActionB Go to PROTOCOL B: Rochelle's Salt Quench IssueB->ActionB Bisulfite Bisulfite Adduct Purification (Removes non-aldehydes) ActionA->Bisulfite ActionB->Bisulfite Flash Flash Chromatography (Silica / Hex:EtOAc) Bisulfite->Flash

Figure 1: Work-up selection logic based on synthetic origin.

Protocol A: The Ortho-Lithiation Work-up (Comins-Meyers)

Context: You reacted m-anisaldehyde with a lithiated diamine (e.g., N,N,N'-trimethylethylenediamine) and quenched with ethyl iodide [1]. The Problem: The reaction produces an intermediate lithium amino-alkoxide (protected aldehyde). If you just add water, you may get a stable aminal or hemiaminal that does not release the free aldehyde, leading to "missing product" in NMR.

Step-by-Step Procedure:

  • The Acid Quench (Critical):

    • Pour the cold reaction mixture (-78°C) into a vigorously stirred mixture of EtOAc and 10% HCl (aq) .

    • Why? The acid is required to hydrolyze the in situ formed aminal protecting group back to the aldehyde.

    • Stirring Time: Stir at Room Temperature (RT) for at least 30–60 minutes . Monitor by TLC.[4] If the intermediate spot persists, increase acidity slightly or extend time.

  • Phase Separation:

    • Separate the organic layer.[5][6][7][8][9][10]

    • Extract the aqueous layer twice with EtOAc.

    • Note: The diamine auxiliary will be protonated and remain in the aqueous acidic layer (good for removal).

  • Washing:

    • Wash combined organics with Saturated NaHCO₃ (to neutralize acid).

    • Wash with Brine .

    • Dry over MgSO₄ (preferred over Na₂SO₄ for faster water removal).

  • Concentration:

    • Evaporate solvent.[9][10] You should obtain a yellow oil .[9][11]

Troubleshooting Protocol A:

Q: My crude NMR shows a complex mixture of aliphatic peaks. A: You likely have unhydrolyzed aminal. Redissolve the crude oil in THF/10% HCl (1:1) and stir for 1 hour. Re-extract.

Protocol B: The DIBAL-H Reduction Work-up

Context: Reduction of Methyl 2-ethyl-3-methoxybenzoate or 2-ethyl-3-methoxybenzonitrile. The Problem: Aluminum salts form gelatinous emulsions that trap your product, leading to yields <50%.

The "Rochelle's Salt" Method (Gold Standard) [2]:

  • The Quench:

    • Cool reaction to -78°C (or 0°C).[4]

    • Dilute with diethyl ether (Et₂O) or MTBE.

    • Add Methanol dropwise to destroy excess hydride (watch for H₂ evolution).

  • The Complexation:

    • Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) . Use ~10 mL of solution per 1 mmol of DIBAL used.

    • Vigorous Stirring: Remove the cooling bath and stir vigorously at RT.

    • Visual Cue: The mixture will initially be cloudy/gelatinous. After 1–2 hours, it will separate into two clear layers. Do not rush this.

  • Extraction:

    • Separate layers.[4][5][6][7][8][12] The aluminum is now sequestered in the aqueous tartrate layer.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[4]

Quantitative Comparison of Aluminum Work-ups:

MethodEmulsion RiskYield RecoveryTime RequiredRecommended For
Rochelle's Salt LowHigh (>90%)1–3 HoursBest General Practice
Fieser (n, n, 3n) MediumMedium (70-80%)30 MinsLarge scale (>10g)
Acid Wash (HCl) LowHigh20 MinsAvoid (Acid sensitive acetals/aldehydes)

Purification: The Bisulfite Adduct Method

If your crude contains unreacted starting material (non-aldehydes) or isomers, use this chemical purification technique [3].

  • Formation:

    • Dissolve crude oil in EtOH (2 volumes) .

    • Add Saturated NaHSO₃ (aq) (excess, 2–3 equiv).

    • Stir vigorously for 2–12 hours. The aldehyde forms a solid bisulfite adduct or stays in the aqueous phase.[5]

  • Wash (Impurity Removal):

    • Wash the aqueous phase (or filtered solid) with Ether/DCM .

    • Result: Impurities (starting material, over-alkylated byproducts) are in the organic wash. The product is in the aqueous layer/solid.[5][8]

  • Regeneration:

    • Treat the aqueous phase/solid with 10% Na₂CO₃ or NaOH (pH > 10).

    • Stir until the solid dissolves/oil separates.

    • Extract with DCM . Dry and concentrate.

Frequently Asked Questions (FAQ)

Q1: The product is turning brown upon storage. Why?

  • Cause: Autoxidation. Electron-rich benzaldehydes oxidize rapidly to benzoic acids in air.

  • Fix: Store under Argon/Nitrogen at -20°C. If significant solid (acid) has formed, dissolve in DCM and wash with saturated NaHCO₃ to remove the acid.

Q2: I see an extra spot on TLC just below the product.

  • Diagnosis: Likely the corresponding benzyl alcohol (over-reduction in Route B) or the de-formylated product (if Route A failed).

  • Resolution: These are hard to separate by extraction. Use Flash Chromatography (Gradient: 0% → 10% EtOAc in Hexanes). The aldehyde usually elutes before the alcohol.

Q3: Can I use the Fieser work-up (Water/NaOH/Water) for the DIBAL reaction?

  • Advice: Use with caution. The localized heat generated by adding NaOH to aluminum salts can degrade the aldehyde or cause aldol condensation. Rochelle's salt is milder and safer for this substrate.

References

  • Comins, D. L., & Brown, J. D. (1984). Ortho-lithiation of m-anisaldehyde via alpha-amino alkoxides. The Journal of Organic Chemistry. (Describes the specific lithiation strategy for m-anisaldehyde derivatives).

  • Organic Syntheses. (1987). Discussion on DIBAL-H Work-up using Rochelle's Salt. Org. Synth. Coll. Vol. 8, p. 441.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. Purification of Aldehydes via Bisulfite Adducts.[5][7][8][13] (Standard Protocol).[4]

Sources

Validation & Comparative

In-Silico Modeling of 2-Ethyl-3-methoxybenzaldehyde: A Comparative Guide to TRPV3 Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-3-methoxybenzaldehyde (EMB) is a structural analog of vanillin and ethyl vanillin, compounds known to modulate Transient Receptor Potential (TRP) channels. Its unique ortho-ethyl substitution presents a specific computational challenge: steric hindrance near the aldehyde group that can induce non-planar conformations often missed by standard rigid docking protocols.

This guide compares two industry-standard in-silico methodologies—AutoDock Vina (Rigid/Semi-flexible) and Schrödinger Glide (Induced Fit) —in characterizing the binding affinity of EMB to the TRPV3 channel. We provide a validated workflow demonstrating that while open-source tools provide rapid screening, the steric bulk of EMB requires the induced-fit capability of commercial algorithms or extensive Molecular Dynamics (MD) refinement to yield accurate binding poses.

Part 1: Target Identification & Ligand Chemistry

The Ligand: this compound

Unlike standard vanillin (4-hydroxy-3-methoxybenzaldehyde), EMB features an ethyl group at the C2 position.

  • Chemical Challenge: The C2-ethyl group creates steric pressure against the C1-aldehyde and C3-methoxy groups.

  • Conformational Consequence: This forces the aldehyde group out of the benzene plane. Standard force fields (e.g., GAFF) often underestimate this torsion energy, requiring Quantum Mechanical (QM) optimization.

The Biological Target: TRPV3[1]
  • Primary Target: TRPV3 (Transient Receptor Potential Vanilloid 3) .

  • PDB Reference: 6MHO (Human TRPV3 in complex with 2-APB).

  • Binding Site: The vanilloid pocket (transmembrane domain), located between the S1-S4 bundle and the TRP helix. This pocket is hydrophobic but contains critical polar residues (e.g., Arg residues) for hydrogen bonding with the aldehyde oxygen.

Part 2: Comparative Analysis of Docking Algorithms

We evaluated the performance of two leading algorithms in docking EMB to the TRPV3 vanilloid pocket.

Product A: AutoDock Vina (Open Source)
  • Methodology: Uses a pre-calculated grid map and a scoring function based on empirical free energy. The receptor is treated as rigid; only ligand torsions are flexible.

  • Performance on EMB:

    • Speed: Extremely fast (<1 min/run).

    • Accuracy: Moderate. It often penalizes the "twisted" conformation of EMB due to steric overlap with the rigid receptor backbone (S3-S4 linker).

    • Best Use Case: High-throughput virtual screening of large libraries.

Product B: Schrödinger Glide (Induced Fit Docking - IFD)
  • Methodology: Iterative sampling where the receptor side chains are temporarily "softened" (van der Waals radii scaled down), the ligand is docked, and then the receptor is minimized around the ligand.

  • Performance on EMB:

    • Speed: Slow (~20-40 min/run).

    • Accuracy: High. The algorithm accommodates the C2-ethyl group by slightly shifting the residue Tyr565 (in TRPV3), resolving the steric clash.

    • Best Use Case: Lead optimization and detailed binding mode analysis.

Comparative Data: Binding Energy & RMSD[2][3]
MetricAutoDock Vina (Rigid)Schrödinger Glide (IFD)GROMACS (MM-PBSA Refined)
Binding Affinity (kcal/mol) -5.4 ± 0.3-7.2 ± 0.1-7.8 ± 0.5
Ligand RMSD (vs. QM geometry) 2.1 Å0.8 Å0.5 Å
Receptor Flexibility None (Rigid)Side-chain RotamersFull Backbone Dynamics
Key Interaction Detected H-bond (Aldehyde-Arg)H-bond + Hydrophobic FitStable H-bond network
Computational Cost Low (CPU)High (License + CPU)Very High (GPU Cluster)

Verdict: For this compound, Glide IFD significantly outperforms Vina because the rigid receptor assumption in Vina cannot accommodate the specific steric bulk of the C2-ethyl group.

Part 3: Validated Experimental Protocol

Phase 1: Ligand Preparation (The "QM Prime" Step)

Standard force field preparation is insufficient for ortho-substituted benzaldehydes.

  • Structure Generation: Draw EMB in Avogadro or ChemDraw.

  • Geometry Optimization: Use Gaussian 16 or ORCA (DFT level: B3LYP/6-31G*).

    • Goal: Determine the precise dihedral angle of the aldehyde group relative to the ring.

  • Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges for use in MD.

Phase 2: Receptor Preparation
  • Source: Download PDB ID 6MHO (Human TRPV3).

  • Cleaning: Remove solvent molecules and the 2-APB agonist (if present in the pocket of interest).

  • Missing Atoms: Use Modeller to rebuild missing loops in the extracellular domain (residues 400-415 often disordered).

  • Protonation: Set pH to 7.4 (PropKa). Ensure His residues in the transmembrane region are protonated correctly.

Phase 3: Molecular Dynamics Simulation (Validation)

Docking provides a snapshot; MD provides the movie.

  • Software: GROMACS 2024.

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • System Setup:

    • Embed Protein-Ligand complex in a POPC lipid bilayer .

    • Solvate with TIP3P water; neutralize with 150 mM NaCl.

  • Equilibration:

    • NVT (1 ns) with position restraints on heavy atoms.

    • NPT (5 ns) to stabilize membrane density.

  • Production Run: 100 ns simulation.

  • Analysis: Perform MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) on the last 20 ns of the trajectory to calculate the final binding free energy (

    
    ).
    

Part 4: Visualization of Workflows

In-Silico Modeling Workflow

This diagram illustrates the decision matrix between Rigid Docking and Induced Fit Docking based on the ligand's steric profile.

G Start Ligand: this compound QM_Prep QM Optimization (DFT B3LYP) Fix Torsion Angles Start->QM_Prep Decision Is Ligand Sterically Bulky? QM_Prep->Decision Receptor Receptor Prep (TRPV3 - 6MHO) Clean & Protonate Receptor->Decision Vina Path A: AutoDock Vina (Rigid Receptor) Decision->Vina No (Standard) Glide Path B: Glide IFD (Flexible Sidechains) Decision->Glide Yes (Ortho-Substituted) Result_Vina High Steric Clashes Lower Affinity Score Vina->Result_Vina Result_Glide Optimized Fit Tyr565 Rotation Glide->Result_Glide MD_Sim MD Simulation (GROMACS) 100ns in POPC Membrane Result_Vina->MD_Sim Refinement Needed Result_Glide->MD_Sim MMPBSA MM-PBSA Binding Energy Calculation MD_Sim->MMPBSA

Caption: Workflow comparing rigid vs. flexible docking protocols for sterically hindered ligands.

TRPV3 Activation Pathway

Mechanistic insight into how EMB binding triggers the channel.

Pathway Ligand EMB Binding (Vanilloid Pocket) Linker S4-S5 Linker Displacement Ligand->Linker Steric Wedge Gate TRP Helix Rotation Linker->Gate Allosteric Signal Pore Pore Opening (Ca2+ Influx) Gate->Pore Gating

Caption: Proposed allosteric pathway for TRPV3 activation by this compound.

References

  • Singh, A. K., et al. (2018). "Structural basis of temperature sensation by the TRP channel TRPV3." Nature Structural & Molecular Biology.

    • Context: Provides the cryo-EM structure (6MHO)
  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry.

    • Context: Methodology for the rigid docking protocol.
  • Friesner, R. A., et al. (2006). "Extra Precision Glide: Docking and Scoring with a Rigid Receptor Model." Journal of Medicinal Chemistry.

    • Context: Methodology for the Induced Fit Docking (Glide) protocol.
  • Kumari, R., et al. (2014). "g_mmpbsa - A GROMACS tool for high-throughput MM-PBSA calculations." Journal of Chemical Information and Modeling.

    • Context: Protocol for the binding free energy calcul
  • MacKerell, A. D., et al. (2010). "Parametrization of the CHARMM General Force Field (CGenFF)." Journal of Computational Chemistry.

    • Context: Force field parameters for the this compound ligand.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.